Xanthopterin hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3,5-dihydropteridine-4,6-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYCFNCAIXIUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)NC(=N2)N)NC1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975198 | |
| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5979-01-1 | |
| Record name | 4,6-Pteridinedione, 2-amino-3,5-dihydro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Pteridinedione, 2-amino-1,5-dihydro-, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Biological Functions of Xanthopterin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthopterin, a pteridine compound found across various biological systems, plays a multifaceted role extending beyond its initial discovery as a pigment. This document provides a comprehensive overview of the known biological functions of xanthopterin, detailing its involvement in enzymatic reactions, cellular proliferation, nucleic acid synthesis, and immunomodulation. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental assays are provided. Furthermore, metabolic pathways and functional relationships are visualized to offer a clear and concise understanding of its activities. This guide is intended to serve as a technical resource for researchers investigating pteridine metabolism, developing novel therapeutic agents, or utilizing xanthopterin as a biomarker.
Role in Metabolism and Biosynthesis
Xanthopterin is a key metabolite in the "xanthopterin branch" of pteridine biosynthesis, a pathway responsible for generating yellow and orange pigments in various organisms, particularly insects.[1][2]
Biosynthesis Pathway
The synthesis of xanthopterin originates from 7,8-dihydropterin. The key enzymatic steps are:
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Hydroxylation: The enzyme xanthine dehydrogenase (XDH) hydroxylates 7,8-dihydropterin at the 6th position to produce 7,8-dihydroxanthopterin.[1]
-
Oxidation: Subsequently, 7,8-dihydroxanthopterin is oxidized to the yellow pigment xanthopterin, a reaction likely catalyzed by dihydropterin oxidase.[1]
Xanthopterin itself serves as a substrate for further enzymatic conversion. Xanthine dehydrogenase can further convert xanthopterin into the colorless compound leucopterin, which functions as a white pigment in the wings of some butterflies.[1]
Interaction with Xanthine Oxidase
Xanthopterin is a substrate for xanthine oxidase (XO), a homodimeric enzyme crucial for purine metabolism. Unlike substrates such as xanthine, which can cause substrate inhibition at higher concentrations, xanthopterin exhibits a "substrate activation" pattern. This means that higher concentrations of xanthopterin lead to increased turnover rates by the enzyme, suggesting a positive cooperative interaction between the two catalytic subunits of XO.
Effects on Cellular Processes
Xanthopterin has been demonstrated to exert significant inhibitory effects on fundamental cellular processes, including nucleic acid synthesis and cell proliferation, making it a subject of interest in cancer research.
Inhibition of Nucleic Acid Synthesis
Early studies identified xanthopterin as an inhibitor of both ribosomal RNA (rRNA) and DNA synthesis. This activity is thought to be a primary contributor to its anti-proliferative effects. The precise mechanism of inhibition, such as direct interaction with polymerases or disruption of nucleotide pools, remains an area for further investigation.
Anti-Proliferative and Cytotoxic Activity
Xanthopterin demonstrates potent anti-proliferative and cytotoxic effects across various cell lines. Its activity is often dependent on the cell type and its proliferative state.
-
Renal and Prostate Cells: It inhibits the proliferation of primary renal proximal tubule cells (RPTC) and LLC-PK1 cells, particularly when they are in a growth phase. Similarly, it inhibits the growth of malignant human prostate PC-3 cells in a concentration and time-dependent manner.
-
Breast Cancer Cells: In human mammary carcinoma MCF-7 cells, xanthopterin exhibits significant cytotoxicity.
The quantitative effects of xanthopterin on cell viability and proliferation are summarized in the table below.
| Cell Line / System | Effect | Quantitative Data (Concentration) | Reference(s) |
| Human Mammary Carcinoma (MCF-7) | Cytotoxicity / Reduced Viability | IC₅₀ = 109 ± 13 µM | |
| Concanavalin A-stimulated Lymphocytes | Inhibition of Proliferation | Half-maximum inhibition at 1.8 x 10⁻⁵ M (18 µM) | |
| Primary Renal Proximal Tubule Cells (RPTC) | Inhibition of Proliferation | Effective during growth phase | |
| Malignant Human Prostate Cells (PC-3) | Inhibition of Growth | Concentration and time-dependent |
Immunomodulatory Functions
Pteridines are closely linked to the regulation of the immune system. While anabolic pterins like tetrahydrobiopterin can act as co-stimulators for lymphocyte activation, catabolic products such as xanthopterin have an opposing, inhibitory role.
Xanthopterin has been shown to terminate the proliferation of lymphocytes that have been stimulated by the mitogen concanavalin A. This suggests a role in down-regulating immune responses, potentially acting as a feedback mechanism to control lymphocyte expansion. The precise signaling pathway through which xanthopterin exerts this effect is not fully elucidated but represents a key area for future research in immunopharmacology.
Other Biological Roles and Applications
Role in Animal Physiology
-
Pigmentation and Photobiology: Xanthopterin is the primary yellow pigment in the cuticle of the Oriental hornet (Vespa orientalis). It is hypothesized to act as a light-harvesting molecule, potentially converting light into electrical energy, although this remains an active area of research. In the eyes of some birds, like the great horned owl, xanthopterin within xanthophores contributes to their bright yellow eye color.
-
Nutrition: In some animal species, xanthopterin can substitute for folic acid in nutrition.
As a Clinical Biomarker
Urinary and serum levels of pteridines are increasingly studied as non-invasive biomarkers for various pathological states. Elevated levels of xanthopterin have been observed in patients with liver disease and hemolysis. It is also being investigated, often as part of a broader pteridine profile, as a potential biomarker for monitoring cancer progression and the status of the cellular immune system.
Experimental Protocols
Protocol: Cytotoxicity Assessment in MCF-7 Cells via MTS Assay
This protocol is a representative method for determining the cytotoxic effects of xanthopterin on human breast adenocarcinoma MCF-7 cells, based on the methodology used in published studies. The MTS assay measures cell viability by assessing the metabolic reduction of a tetrazolium salt (MTS) by viable cells into a colored formazan product.
Materials:
-
MCF-7 cell line (e.g., ATCC HTB-22)
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human insulin, and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., in DMSO or 0.1 M NaOH, further diluted in media).
-
MTS reagent solution (containing an electron coupling reagent like PES).
-
Sterile 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Culture MCF-7 cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted xanthopterin solutions to the respective wells (e.g., final concentrations ranging from 7.8 µM to 500 µM). Include wells with medium only (no cells) for background control and wells with cells treated with vehicle only (e.g., DMSO diluted in medium) as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution directly to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized to yield a sufficient colorimetric signal without saturation.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of xanthopterin concentration to determine the IC₅₀ value.
Protocol: Quantification in Urine via HPLC
This section outlines the principles of a typical High-Performance Liquid Chromatography (HPLC) method for quantifying xanthopterin in urine, a common application for biomarker studies.
Principle: The method involves separating pteridines from other urine components on a stationary phase (e.g., a reversed-phase C8 or C18 column) using a mobile phase. Detection is typically achieved via fluorescence, as pteridines are naturally fluorescent, or by mass spectrometry (LC-MS/MS) for higher sensitivity and specificity. Due to the potential for reduced pteridines to oxidize, an oxidation step (e.g., with manganese dioxide or iodine) is often performed prior to injection to convert all related pteridines to their stable, aromatic forms for consistent measurement.
Simplified Workflow:
-
Sample Collection: Collect urine samples and store them at -80°C to prevent degradation.
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Sample Preparation: Thaw samples and centrifuge to remove particulate matter. An optional oxidation step is performed by adding an oxidizing agent, incubating, and then stopping the reaction. Samples are typically diluted with the mobile phase.
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., LiChrospher C8 RP). An isocratic or gradient elution with a mobile phase (e.g., methanol and a phosphate buffer) is used to separate the analytes.
-
Detection: Monitor the column eluent with a fluorescence detector (e.g., excitation at ~360-380 nm, emission at ~450-460 nm) or a mass spectrometer.
-
Quantification: Compare the peak area of xanthopterin in the sample to a standard curve generated from known concentrations of a xanthopterin standard. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Xanthopterin Hydrate in Cellular Metabolism
Introduction
Xanthopterin is a naturally occurring pteridine derivative, first discovered as a yellow pigment in the wings of butterflies.[1][2] It is characterized by a pteridine ring system with an amino group at position 2 and keto groups at positions 4 and 6.[3][4] this compound is the hydrated form of the compound, which generally offers enhanced water solubility and stability for research applications.[5] While known for its role as a pigment in insects, xanthopterin also participates in various cellular processes and metabolic pathways in microorganisms and mammals. It is an intermediate in the biosynthesis and degradation of folate derivatives and has been shown to influence fundamental cellular activities, including cell growth, differentiation, and nucleic acid synthesis. This guide provides a comprehensive overview of the metabolic role of this compound, detailing its biochemical pathways, quantitative effects on cellular functions, and the experimental protocols used for its study.
Biosynthesis and Degradation Pathways
Xanthopterin is a key metabolite in the complex network of pteridine biosynthesis. Pteridines are synthesized from guanosine triphosphate (GTP) and are precursors to essential cofactors like tetrahydrobiopterin (BH4) and folate.
Biosynthesis: The synthesis of xanthopterin branches off from the main pteridine pathway. The precursor, 7,8-dihydropterin, is hydroxylated at the 6th position by the enzyme xanthine dehydrogenase to form 7,8-dihydroxanthopterin. Subsequently, this intermediate is oxidized, likely by dihydropterin oxidase, to yield the yellow pigment xanthopterin.
Degradation: Xanthopterin can be further metabolized. It serves as a substrate for xanthine oxidase, which converts it into the colorless compound leucopterin, a white pigment in butterfly wings. In some bacteria, a degradation pathway has been identified involving enzymes like pterin deaminase, which converts pterins to lumazines, and lumazine dehydrogenase.
Core Functions in Cellular Metabolism
This compound has been demonstrated to exert significant effects on various cellular processes, often in a manner that is dependent on cell type and proliferative state.
1. Inhibition of Cell Proliferation and Growth: Xanthopterin inhibits the proliferation of several cell types. Studies have shown it impedes the growth of primary renal proximal tubule cells (RPTC) and LLC-PK1 cells, particularly when they are in a growth phase. It also inhibits the growth of malignant cells, including human prostate (PC-3) and breast cancer (MCF-7) cell lines, in a concentration- and time-dependent manner. In vivo experiments have corroborated these findings, where administration of xanthopterin to rats with prostate tumors resulted in smaller tumors.
2. Reduction of Mitochondrial Activity: A key aspect of its cytostatic effect is the reduction of mitochondrial activity. In human mammary carcinoma MCF-7 cells, xanthopterin treatment leads to a significant dose-dependent decrease in mitochondrial function, as measured by cell viability assays like the MTS assay.
3. Inhibition of RNA Synthesis: Xanthopterin is reported to be an inhibitor of RNA synthesis. This mechanism likely contributes to its overall anti-proliferative effects, as halting the production of RNA would disrupt protein synthesis and arrest the cell cycle.
4. Regulation of Enzyme Activity: Xanthopterin interacts with enzymes central to purine and pteridine metabolism. It is a substrate for xanthine oxidase and exhibits a "substrate activation" pattern, meaning higher concentrations of xanthopterin lead to higher turnover rates by the enzyme. This is in contrast to other substrates like xanthine, which can cause substrate inhibition.
Quantitative Data Summary
The biological effects of xanthopterin have been quantified in various studies. The following tables summarize key data points for easy reference.
Table 1: Cytotoxicity Data
| Cell Line | Parameter | Value | Reference(s) |
|---|---|---|---|
| MCF-7 (Human Breast Cancer) | IC₅₀ | 109 ± 13 µM |
| MCF-7 (Human Breast Cancer) | Tested Concentration Range | 7.8 - 500 µM | |
Table 2: Physicochemical and Spectroscopic Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight (Anhydrous) | 179.14 g/mol | |
| Molecular Weight (Hydrate) | 197.15 g/mol | |
| UV Absorption Maxima (pH 7.4) | 233, 280, 386 nm | |
| Fluorescence Maxima (pH 7.4) | Excitation: 386 nm / Emission: 456 nm |
| Mass Spectrometry (ESI) | Molecular Ion (M+) at m/z 179 | |
Table 3: Enzyme Kinetics and Analytical Performance
| Parameter | Description | Value | Reference(s) |
|---|---|---|---|
| Enzyme Interaction | Xanthopterin shows a "substrate activation" pattern with Xanthine Oxidase. | Qualitative |
| Analytical Sensitivity | HPLC-MS/MS Method Detection Limits for various pteridines. | 0.025 - 0.5 µg/L | |
Experimental Protocols
The study of xanthopterin's role in cellular metabolism involves a range of analytical and cell-based techniques. A generalized workflow for investigating its effects is outlined below.
1. Sample Preparation and Compound Identification:
-
Extraction: Pteridines are extracted from biological matrices (e.g., cell culture media, urine, insect tissues).
-
Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used for separation.
-
Mass Spectrometry (MS): HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS) for highly sensitive and specific quantification and identification. Electrospray ionization (ESI) is a common method, which detects xanthopterin by its molecular ion at an m/z of 179.
2. Cell-Based Assays:
-
Cell Culture: Relevant cell lines (e.g., MCF-7 breast cancer cells, primary renal cells) are cultured under standard conditions.
-
Dosing: Cells are treated with varying concentrations of this compound for specific time periods (e.g., 24 hours).
-
Viability/Cytotoxicity Measurement: Mitochondrial activity, as an indicator of cell viability, is commonly measured using colorimetric assays like the MTS assay. This allows for the determination of the IC₅₀ value.
3. Spectroscopic Analysis:
-
UV-Visible Spectroscopy: The absorbance spectrum of purified xanthopterin is measured to confirm its identity, with characteristic peaks at 233, 280, and 386 nm.
-
Fluorescence Spectroscopy: Xanthopterin's natural fluorescence (excitation at 386 nm, emission at 456 nm) provides another sensitive method for its detection and quantification.
Role in Disease and Drug Development
The metabolic functions of xanthopterin give it relevance in both disease diagnostics and therapeutic development.
1. Biomarker Potential:
-
Liver Disease: High levels of xanthopterin have been found in patients with liver disease, suggesting its potential as a biomarker.
-
Cancer: Pteridine metabolism is often dysregulated in cancer. Studies on breast cancer cell lines show that folic acid supplementation increases extracellular levels of xanthopterin, providing in vitro evidence for observations of elevated pteridines in the urine of some cancer patients. This highlights its potential use in non-invasive cancer screening.
2. Drug Development Implications:
-
Anti-cancer Agent: The demonstrated anti-proliferative and cytotoxic effects of xanthopterin against cancer cell lines suggest that it, or its derivatives, could be explored as a therapeutic agent. Its ability to inhibit RNA synthesis and reduce mitochondrial activity are relevant mechanisms for cancer therapy.
-
Enzyme Modulation: As a substrate that modulates the activity of xanthine oxidase, xanthopterin could serve as a lead compound for developing drugs that target this enzyme, which is implicated in conditions like gout and cardiovascular disease.
Conclusion
This compound is more than a simple biological pigment; it is an active metabolite with significant roles in fundamental cellular processes. Its position within the pteridine and folate metabolic pathways links it to the synthesis of essential cofactors. Functionally, it acts as a potent modulator of cell proliferation, mitochondrial activity, and RNA synthesis, with demonstrated cytostatic effects on various cell types, including cancer cells. The established analytical methods allow for its precise quantification, and its association with diseases like cancer and liver conditions positions it as a valuable biomarker and a potential starting point for novel therapeutic strategies. For researchers in cellular metabolism and drug development, a thorough understanding of xanthopterin's multifaceted role is crucial for leveraging its full potential in diagnostics and medicine.
References
A Technical Guide to the Discovery and Natural Sources of Xanthopterin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthopterin, a pteridine derivative, has garnered significant interest within the scientific community due to its diverse biological activities and potential as a biomarker. This technical guide provides a comprehensive overview of the discovery and natural occurrences of xanthopterin hydrate. It details the historical milestones in its isolation and characterization, and presents a thorough examination of its distribution in the animal kingdom, with a focus on insects and mammals. This document consolidates quantitative data on xanthopterin concentrations from various sources into structured tables for comparative analysis. Furthermore, it furnishes detailed experimental protocols for the extraction, isolation, and characterization of this compound, and includes a diagrammatic representation of its biosynthetic pathway in insects to facilitate a deeper understanding of its metabolic origins.
Discovery and Historical Perspective
The story of xanthopterin is intrinsically linked to the early investigations of natural pigments, particularly those adorning the wings of butterflies. The timeline of its discovery and characterization is marked by the contributions of several pioneering scientists.
The formal discovery of the first pteridine compound is credited to the English biochemist Sir Frederick Gowland Hopkins in 1889.[1] He conducted a systematic study of the pigments in the wings of the common brimstone butterfly (Gonepteryx rhamni) and isolated a yellow pigment he named "pterin," derived from the Greek word pteron, meaning wing.[1]
However, it was not until the mid-1920s that the yellow pigment was isolated in a purer form. In 1925 and 1926, the German chemists Heinrich Wieland and Clemens Schöpf, along with their colleagues, successfully re-isolated this yellow pigment from butterfly wings and named it xanthopterin.[1][2] Concurrently, they also isolated a white pigment, which they termed leucopterin.[1]
The definitive chemical structure of xanthopterin, along with isoxanthopterin and leucopterin, was elucidated in 1940 by Purrman. This structural determination was a pivotal moment, providing the foundational understanding of the pteridine ring system and paving the way for further research into the biological significance of these compounds beyond their role as simple pigments.
Natural Sources of this compound
Xanthopterin is a widely distributed natural product, found in a variety of organisms, from insects to mammals. Its presence as a pigment is most evident in the insect world, but it also plays significant roles in mammalian physiology and is found in bodily fluids.
Insects
The most well-known source of xanthopterin is the wings of butterflies, particularly those in the family Pieridae, which includes the whites and sulphurs. The yellow and orange colors of many of these butterflies are due to the presence of xanthopterin and its derivatives. For instance, the violet-absorbing xanthopterin is a major pigment in the yellow and orange-colored Coliadinae subfamily. In contrast, the white Pieris species contain primarily the UV-absorbing leucopterin.
Table 1: Quantitative Data of Xanthopterin in Butterfly Wings
| Butterfly Species | Family | Wing Color | Xanthopterin Concentration (relative abundance) | Reference |
| Gonepteryx rhamni (Brimstone) | Pieridae | Yellow | High | |
| Colias species (Sulphurs) | Pieridae | Yellow/Orange | High (violet-absorbing) | |
| Pieris species (Whites) | Pieridae | White | Low (primarily leucopterin) |
Note: Specific quantitative data for xanthopterin concentration in butterfly wings is not extensively available in absolute units and is often described in relative terms.
Xanthopterin is a key component of the yellow granules found in the cuticle of the Oriental hornet (Vespa orientalis). These yellow stripes on the hornet's abdomen are not merely for coloration; it has been suggested that xanthopterin may act as a light-harvesting molecule, converting light into electrical energy, although this remains an area of active research. The concentration of xanthopterin in the cuticle increases as the hornet matures, reaching a maximum about three days after eclosion.
Table 2: Spectroscopic Properties of Xanthopterin from Vespa orientalis
| Property | Wavelength (nm) | Reference |
| Absorption Maxima | 233, 280, 386 | |
| Excitation Maximum | 386 | |
| Emission Maximum | 456 |
Mammals
Xanthopterin is a normal constituent of mammalian urine, arising from the metabolism of other pteridine compounds. Its concentration in urine can fluctuate and has been investigated as a potential biomarker for various physiological and pathological states. For example, elevated levels of xanthopterin have been observed in patients with liver disease and hemolysis.
Table 3: Quantitative Data of Xanthopterin in Human Urine
| Condition | Xanthopterin Concentration (ng/mL) | Reference |
| Healthy Individuals | No significant change noted in one study | |
| Stomach Cancer Patients | No significant change noted in one study | |
| Patients with Renal Insufficiency | Significantly higher levels |
Note: Urinary xanthopterin levels are often reported in relation to creatinine to account for variations in urine dilution. A study on primate urine found isoxanthopterin to be present in minor concentrations.
Xanthopterin has also been identified in various mammalian tissues, including the pancreas, kidneys, and liver.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound from its primary natural sources.
Extraction of Xanthopterin from Butterfly Wings
This protocol is adapted from methods used for the analysis of pteridine pigments in butterfly wings.
Materials:
-
Butterfly wings (e.g., from Colias or Pieris species)
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Aqueous ammonia (NH₄OH), 0.1 M
-
Methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Carefully remove the wings from the butterfly.
-
Place a small, defined section of the wing into a microcentrifuge tube.
-
Add 500 µL of 0.1 M aqueous ammonia to the tube.
-
Vortex the tube for 1 minute to extract the pterin pigments. The solution should take on the color of the wing pigments.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet the wing debris.
-
Carefully transfer the supernatant containing the extracted xanthopterin to a clean tube for further analysis.
-
For spectrophotometric analysis, the absorption spectrum of the extract can be measured.
Isolation of Xanthopterin from Oriental Hornet Cuticle
This protocol is based on the methods described for the characterization of pigments in Vespa orientalis.
Materials:
-
Yellow cuticle from the Oriental hornet
-
Mortar and pestle
-
Ammonium hydroxide solution (e.g., 5%)
-
Centrifuge
-
HPLC system with a fluorescence detector
-
Mass spectrometer
Procedure:
-
Dissect the yellow cuticle stripes from the gaster of the hornet.
-
Gently crush the cuticle segments using a mortar and pestle.
-
Suspend the crushed cuticle in an ammonium hydroxide solution.
-
Centrifuge the suspension to pellet the solid debris.
-
Collect the supernatant containing the extracted xanthopterin.
-
The extract can then be analyzed by HPLC for purification and quantification, and by mass spectrometry for structural confirmation.
Isolation and Quantification of Xanthopterin from Urine
This protocol outlines a "dilute-and-shoot" method for the analysis of pteridines in human urine using HPLC.
Materials:
-
Urine sample
-
0.45 µm membrane filter
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column
-
Mobile phase: e.g., a mixture of methanol and a phosphate or Tris-HCl buffer at a specific pH.
Procedure:
-
Collect a mid-stream urine sample. To preserve the integrity of pteridines, protect the sample from light and keep it cool.
-
For immediate analysis, filter the urine sample through a 0.45 µm membrane filter.
-
For more complex analyses or to concentrate the analytes, solid-phase extraction (SPE) can be employed.
-
Inject the filtered urine sample directly into the HPLC system.
-
Separate the pteridines using a C18 column and an appropriate mobile phase.
-
Detect xanthopterin using a fluorescence detector with an excitation wavelength of approximately 386 nm and an emission wavelength of around 456 nm.
-
Quantify the concentration of xanthopterin by comparing its peak area to that of a standard curve prepared with known concentrations of this compound.
Characterization of Xanthopterin
Xanthopterin exhibits characteristic absorption maxima in the UV-visible spectrum. In a neutral pH solution (e.g., pH 7.4), xanthopterin extracted from the Oriental hornet shows absorption maxima at approximately 233 nm, 280 nm, and 386 nm.
Xanthopterin is a fluorescent molecule. When excited at its absorption maximum of around 386 nm, it emits fluorescence with a maximum at approximately 456 nm.
Mass spectrometry is a powerful tool for confirming the identity of xanthopterin. The molecular ion of xanthopterin is observed at a mass-to-charge ratio (m/z) of 179.
Biosynthetic Pathway of Xanthopterin in Insects
In insects, the biosynthesis of pteridines, including xanthopterin, begins with guanosine triphosphate (GTP). A series of enzymatic reactions, often referred to as the "pathway backbone," converts GTP into key intermediates. The "xanthopterin branch" of this pathway leads to the formation of yellow and orange pigments.
The key enzymes involved in this branch are:
-
Xanthine dehydrogenase (XDH): This enzyme hydroxylates 7,8-dihydropterin at position 6 to form 7,8-dihydroxanthopterin.
-
Dihydropterin oxidase: This enzyme is likely responsible for the oxidation of 7,8-dihydroxanthopterin to the yellow pigment xanthopterin.
Xanthopterin itself can be further metabolized. For example, xanthine dehydrogenase can also convert xanthopterin into the colorless compound leucopterin.
Experimental Workflow for Pteridine Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of xanthopterin.
Pteridine Biosynthesis Pathway: Xanthopterin Branch
Caption: The biosynthetic pathway leading to xanthopterin in insects.
Conclusion
The discovery of this compound, originating from the vibrant pigments of butterfly wings, has led to the recognition of its widespread presence and diverse roles in the biological world. From providing coloration in insects to being a metabolic product in mammals with potential as a disease biomarker, xanthopterin continues to be a subject of scientific inquiry. The standardized protocols and compiled quantitative data presented in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration into the chemistry, biology, and potential applications of this intriguing natural compound. The elucidation of its biosynthetic pathway provides a framework for understanding its metabolic regulation and offers targets for future research in areas such as insect physiology and drug development.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Xanthopterin Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of xanthopterin hydrate. It includes detailed experimental protocols for its characterization and visualization of its known signaling pathway interactions, designed to support research and development efforts.
Chemical Structure and Identification
Xanthopterin is a pteridine compound, a class of heterocyclic molecules composed of fused pyrimidine and pyrazine rings. The "-pterin" suffix indicates a 2-amino-4-oxo-pteridine core structure. This compound exists as a yellow to brown crystalline solid.
Caption: Chemical structure of Xanthopterin.
Note: The DOT language is not well-suited for generating complex 2D chemical structures. A raster image is provided for clarity.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅N₅O₂·xH₂O | [1] |
| Molar Mass (anhydrous) | 179.14 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Melting Point | >300 °C | [1] |
| Solubility | ||
| DMSO | 1 mg/mL; 4 mg/mL (with sonication and heating); 5 mg/mL (with ultrasonic and warming to 80°C) | [2] |
| Methanol | Slightly soluble | |
| Water | Slightly soluble | |
| UV-Vis Absorption Maxima | 233, 280, 386 nm (in aqueous buffer, pH 7.4) | |
| Fluorescence | Excitation: 386 nm, Emission: 456 nm (in aqueous buffer, pH 7.4) |
Experimental Protocols
Spectroscopic Analysis
3.1.1. UV-Visible Spectroscopy
This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) and then dilute it to the desired concentration with an aqueous buffer (e.g., phosphate buffer, pH 7.4) to achieve an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the same buffer used to dilute the sample and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan the sample from a suitable starting wavelength to an ending wavelength (e.g., 200 - 500 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
3.1.2. Mass Spectrometry
The following is a general protocol for the analysis of pteridines, including xanthopterin, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (from biological fluids):
-
To an aliquot of the biological sample (e.g., 100 µL of urine), add an oxidizing agent such as manganese dioxide (10 µL of a 1 mg/mL suspension in water) to convert unstable reduced pteridines to their oxidized forms.
-
Vortex the mixture and then centrifuge to pellet the oxidizing agent.
-
Dilute the supernatant with the initial mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for pteridines.
-
Analysis: Acquire full scan mass spectra to identify the protonated molecular ion ([M+H]⁺) of xanthopterin (m/z 179). Perform MS/MS on the parent ion to obtain a characteristic fragmentation pattern for confirmation. A common fragment is observed at m/z 153, corresponding to the loss of a cyano group (-CN).
-
Cell Viability Assay (MTS Assay)
This protocol describes the use of the MTS assay to determine the cytotoxic effects of this compound on a cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve xanthopterin, e.g., DMSO).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Biological Activity and Signaling Pathways
This compound has been shown to possess biological activities, notably the inhibition of RNA synthesis and the modulation of cell growth and proliferation. Its effects are particularly observed in lymphocytes and renal cells.
Inhibition of Lymphocyte Activation
Xanthopterin can inhibit the proliferation of lymphocytes. This is significant in the context of immune response regulation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to lymphocyte activation. While the exact molecular target of xanthopterin is not fully elucidated, its inhibitory action likely interferes with one or more components of these cascades.
Caption: Postulated inhibition of lymphocyte activation by xanthopterin.
Modulation of Renal Cell Growth
Xanthopterin has been observed to induce renal growth and hypertrophy in animal models. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival in renal cells and is often dysregulated in renal cell carcinoma. It is plausible that xanthopterin exerts its effects on renal cells by modulating this pathway.
Caption: Potential modulation of the PI3K/Akt pathway in renal cells by xanthopterin.
Regulation of the Cell Cycle
The effects of xanthopterin on cell proliferation are ultimately mediated by its influence on the cell cycle. Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The inhibition of proliferation by xanthopterin likely involves the arrest of the cell cycle at one of its checkpoints, possibly through the modulation of CDK/cyclin complex activity.
Caption: Putative sites of cell cycle arrest induced by xanthopterin.
Conclusion
This compound is a pteridine compound with defined physicochemical properties and notable biological activities, including the inhibition of RNA synthesis and the modulation of cell proliferation. This guide provides foundational information and experimental protocols to facilitate further research into its mechanisms of action and potential therapeutic applications. The provided diagrams of signaling pathways represent current understanding and hypotheses that warrant further investigation to elucidate the precise molecular targets of xanthopterin.
References
Spectroscopic Properties of Xanthopterin Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Xanthopterin hydrate, a pteridine compound of significant interest due to its biological activities, including the inhibition of RNA synthesis and cell proliferation.[1][2] This document details the available spectroscopic data, outlines experimental protocols for its characterization, and illustrates its known biological effects.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound.
UV-Visible Absorption Spectroscopy
| pH | λmax (nm) |
| 1.0 | 261, 356 |
| 7.0 | 278, 390 |
| 7.4 | 233, 280, 386 |
| 13.0 | 255, 394 |
Fluorescence Spectroscopy
| Parameter | Wavelength (nm) |
| Excitation Maximum | 386 |
| Emission Maximum | 456 |
| Alternate Maxima | 380/440, 400/460 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
An FTIR spectrum of xanthopterin has been recorded using the KBr wafer technique.[3] However, a detailed list of absorption bands is not publicly available.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible spectroscopic data. The following are standard protocols for the analysis of pteridine compounds like this compound.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or a buffered aqueous solution of a specific pH. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: A baseline spectrum is recorded using a cuvette containing only the solvent.
-
Sample Measurement: The sample cuvette is placed in the spectrophotometer, and the absorption spectrum is recorded over a wavelength range of 200-500 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a pH 8.5 KH₂PO₄-NaOH buffer.
-
Instrument Setup: A spectrofluorometer is used. For synchronous fluorescence, the wavelength interval (Δλ) between the excitation and emission monochromators is set to a constant value (e.g., 65 nm).
-
Data Acquisition:
-
Standard Fluorescence: An excitation wavelength (e.g., 386 nm) is set, and the emission spectrum is scanned to find the emission maximum. Subsequently, the emission wavelength is set to the maximum, and the excitation spectrum is scanned.
-
Synchronous Fluorescence: The synchronous fluorescence spectrum is recorded by scanning both monochromators with a constant Δλ.
-
-
Data Analysis: The excitation and emission maxima are determined from the respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its carbon and hydrogen atoms.
Methodology:
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in an NMR tube.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added for ¹H and ¹³C NMR chemical shift referencing.
-
Data Acquisition:
-
A ¹H NMR spectrum is acquired to determine proton chemical shifts and coupling constants.
-
A ¹³C NMR spectrum is acquired to identify all unique carbon environments.
-
-
Data Processing: The raw data is processed using appropriate software to obtain the final spectra for analysis and peak assignment.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their vibrational frequencies.
Methodology (KBr Pellet Method):
-
Grinding: 1-2 mg of this compound is ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The powder is transferred to a pellet press die, and pressure (8-10 tons) is applied for several minutes to form a transparent or translucent pellet.
-
Instrument Setup: The FTIR spectrometer is set to a spectral range of 4000 - 400 cm⁻¹, a resolution of 4 cm⁻¹, and 16-64 scans are co-added to improve the signal-to-noise ratio.
-
Data Acquisition: A background spectrum of the empty sample holder is recorded, followed by the spectrum of the KBr pellet containing the sample.
-
Data Analysis: The background is subtracted from the sample spectrum, and the wavenumbers of the major absorption bands are identified.
Biological Activity and Related Pathways
This compound has been shown to inhibit RNA synthesis and affect cell growth and differentiation.[1] This has implications for its potential use in drug development, particularly in oncology.
Logical Workflow of Xanthopterin's Biological Effects
The following diagram illustrates the logical relationship between the known biological activities of this compound.
Caption: Logical workflow of this compound's inhibitory effects.
Experimental Workflow for Spectroscopic Analysis
The diagram below outlines a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Workflow for spectroscopic characterization of this compound.
References
Xanthopterin Hydrate: A Technical Overview for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical guide to Xanthopterin hydrate, a pteridine compound with diverse biological activities. It covers its chemical and physical properties, synthesis, biological roles, and relevant experimental protocols.
Core Chemical and Physical Data
Xanthopterin is a pteridine derivative that exists in both anhydrous and hydrated forms. The hydrate is commonly used in research settings. Key quantitative data for both forms are summarized below.
| Property | This compound | Xanthopterin (Anhydrous) |
| CAS Number | 5979-01-1[1][2][3][4] | 119-44-8 |
| Molecular Formula | C₆H₇N₅O₃[3] | C₆H₅N₅O₂ |
| Molecular Weight | 197.15 g/mol | 179.14 g/mol |
| Appearance | Light yellow to yellow solid | Yellow, crystalline solid |
| Solubility | Slightly soluble in DMSO, Methanol, and Water. For instance, solubility in DMSO is approximately 4-5 mg/mL, which may require sonication and warming to 80°C. | - |
| Excitation/Emission Max | 386/456 nm | - |
Biological Role and Signaling Pathways
Xanthopterin plays a significant role in various biological processes, from pigmentation in insects to the modulation of the mammalian immune system.
Key Biological Functions:
-
Pigmentation: Xanthopterin is a well-known yellow pigment found in the wings of many butterfly species and in the cuticle of insects like the Oriental hornet.
-
Immune System Modulation: It acts as a modulator of lymphocyte activation. While some pterin precursors amplify lectin-induced lymphocyte stimulation, catabolites like xanthopterin and isoxanthopterin can terminate their proliferation.
-
Inhibition of RNA Synthesis: Xanthopterin has been shown to inhibit RNA synthesis, an effect that precedes the inhibition of DNA synthesis.
-
Cell Growth and Differentiation: Studies have indicated that xanthopterin affects cell growth and differentiation. In rats, administration of xanthopterin has been linked to renal growth and hypertrophy.
-
Nutritional Role: In some animal species, xanthopterin can substitute for folic acid in their nutritional requirements.
Biosynthesis Pathway of Xanthopterin in Insects
The biosynthesis of xanthopterin is a multi-step enzymatic process starting from guanosine triphosphate (GTP). This pathway is crucial for the production of various pteridine pigments in insects.
Caption: Biosynthesis pathway of Xanthopterin in insects.
Experimental Protocols
This section details methodologies for key experiments involving xanthopterin.
Cytotoxicity Assessment using MTS Assay in MCF-7 Cells
This protocol is based on studies evaluating the cytotoxic effects of xanthopterin on the human breast cancer cell line, MCF-7.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., MEM with 5% calf serum)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the complete growth medium to achieve final concentrations ranging from 7.8 µM to 500 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of xanthopterin. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTS Assay: Add 20 µL of the MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the xanthopterin concentration to determine the IC₅₀ value. The reported IC₅₀ for xanthopterin in MCF-7 cells is approximately 109 µM.
RNA Synthesis Inhibition Assay in Lymphocytes
This protocol outlines a general procedure to assess the inhibitory effect of xanthopterin on RNA synthesis in stimulated lymphocytes, based on published findings.
Objective: To measure the effect of this compound on total RNA synthesis in concanavalin A-stimulated lymphocytes.
Materials:
-
Isolated murine spleen lymphocytes
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Concanavalin A (ConA)
-
This compound
-
[³H]-Uridine (radiolabel for RNA synthesis)
-
Scintillation fluid and counter
-
Cell harvester and filter mats
Procedure:
-
Lymphocyte Stimulation: Culture isolated lymphocytes in a 96-well plate at a density of 1-2 x 10⁶ cells/mL. Stimulate the cells with an optimal concentration of Concanavalin A (e.g., 2-5 µg/mL).
-
Xanthopterin Treatment: Simultaneously, treat the cells with various concentrations of this compound. Include an untreated stimulated control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Radiolabeling: Pulse the cells by adding 1 µCi of [³H]-Uridine to each well for the final 4-6 hours of incubation.
-
Cell Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester. The filter mats will trap the radiolabeled RNA.
-
Scintillation Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Compare the CPM of the xanthopterin-treated groups to the stimulated control group to determine the percentage of inhibition of RNA synthesis.
Chemical Synthesis of Xanthopterin
A common method for the synthesis of xanthopterin involves the oxidation of dihydroxanthopterin.
Objective: To synthesize Xanthopterin from Dihydroxanthopterin monohydrate.
Materials:
-
Dihydroxanthopterin monohydrate
-
Potassium hydroxide (KOH)
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Centrifuge
Procedure:
-
Dissolution: Dissolve Dihydroxanthopterin monohydrate in an aqueous solution of potassium hydroxide at room temperature.
-
Oxidation: Slowly add a solution of potassium permanganate dropwise to the reaction mixture over approximately 10 minutes. This will oxidize the dihydroxanthopterin.
-
Separation: A precipitate of manganese dioxide will form. Coagulate the precipitate and separate the solution by centrifugation.
-
Purification: The supernatant contains the synthesized xanthopterin. Further purification steps, such as acidification to precipitate the product, may be necessary.
Conclusion
This compound is a multifaceted compound with important roles in biochemistry and cell biology. Its well-characterized chemical properties and diverse biological activities, particularly in immune modulation and as an inhibitor of nucleic acid synthesis, make it a valuable tool for researchers in various fields, including oncology and immunology. The protocols and data presented in this guide offer a solid foundation for further investigation into the therapeutic and biological potential of this intriguing pteridine.
References
Xanthopterin Hydrate as an RNA Synthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthopterin, a pteridine compound found in various biological systems, has demonstrated inhibitory effects on fundamental cellular processes, including RNA synthesis. This technical guide provides a comprehensive overview of the current understanding of xanthopterin hydrate as an inhibitor of RNA synthesis. It consolidates available quantitative data, outlines detailed experimental protocols for investigating its mechanism of action, and visualizes potential signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers in oncology, virology, and molecular biology, as well as for professionals in drug discovery and development who are interested in the therapeutic potential of pteridine derivatives.
Introduction
Pteridines are a class of heterocyclic compounds comprising fused pyrimidine and pyrazine rings that are synthesized by many organisms and play crucial roles as pigments, enzymatic cofactors, and signaling molecules.[1] Xanthopterin is a pteridine derivative that has been investigated for its various biological activities, including its effects on cell growth and proliferation.[2][3] Notably, early studies have indicated that xanthopterin can inhibit the synthesis of ribosomal RNA and DNA, suggesting its potential as a modulator of nucleic acid metabolism.[4] This guide focuses specifically on the role of this compound as an inhibitor of RNA synthesis, a process fundamental to cell viability and function. Dysregulation of RNA synthesis is a hallmark of numerous diseases, including cancer and viral infections, making inhibitors of this process valuable subjects of research and potential therapeutic agents.
Quantitative Data on the Biological Activity of Xanthopterin
Quantitative assessment of the biological effects of xanthopterin is crucial for understanding its potency and therapeutic window. The available data primarily focuses on its cytotoxic effects, which are an indirect measure of its impact on essential cellular processes like RNA synthesis.
Table 1: Cytotoxicity of Xanthopterin in Human Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| MCF-7 (Human breast adenocarcinoma) | MTS Assay | Cell Viability | 109 ± 13 | [3] |
Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Mechanism of Action: Inhibition of RNA Synthesis
While it is established that xanthopterin inhibits RNA synthesis, the precise molecular mechanism remains to be fully elucidated. The process of RNA synthesis, or transcription, is catalyzed by RNA polymerases and involves multiple stages: initiation, elongation, and termination. Inhibition can occur at any of these steps through various mechanisms.
Based on the actions of other known RNA synthesis inhibitors, potential mechanisms for xanthopterin could include:
-
Direct Inhibition of RNA Polymerase: Xanthopterin may bind directly to the RNA polymerase enzyme, either at the active site or at an allosteric site, thereby preventing its catalytic activity.
-
Interference with DNA Template Binding: The compound could intercalate into the DNA template or bind to the transcription bubble, physically obstructing the progression of RNA polymerase.
-
Inhibition of Transcription Factor Activity: Xanthopterin might interfere with the function of essential transcription factors required for the initiation of transcription at specific gene promoters.
Further research is necessary to pinpoint the exact mechanism. The experimental protocols outlined in Section 5 provide a framework for such investigations.
Potential Signaling Pathways Modulated by Xanthopterin
The inhibitory effect of xanthopterin on RNA synthesis may be a downstream consequence of its modulation of upstream signaling pathways that regulate gene expression and cell growth. While direct evidence linking xanthopterin to specific signaling pathways in the context of RNA synthesis inhibition is limited, studies on other natural compounds and related pteridine derivatives suggest potential avenues of investigation.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its downstream effectors include transcription factors that control the expression of genes essential for ribosome biogenesis and protein synthesis, both of which are tightly linked to RNA synthesis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in transducing extracellular signals to the nucleus to regulate gene expression in response to various stimuli.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the immune and inflammatory responses, as well as cell survival and proliferation. Interestingly, a related pteridine, neopterin, has been shown to activate NF-κB.
Further investigation is required to determine if xanthopterin directly or indirectly modulates these or other signaling pathways to exert its inhibitory effect on RNA synthesis.
Experimental Protocols
To further elucidate the mechanism of RNA synthesis inhibition by this compound, the following experimental protocols are proposed.
In Vitro Transcription Assay
This assay directly measures the effect of xanthopterin on the activity of RNA polymerase in a cell-free system.
Objective: To determine if this compound directly inhibits the catalytic activity of RNA polymerase.
Materials:
-
Purified RNA polymerase (e.g., T7, SP6, or human RNA Polymerase II)
-
Linear DNA template containing a promoter for the specific RNA polymerase
-
Ribonucleotide triphosphates (NTPs), including a labeled nucleotide (e.g., [α-³²P]UTP or a fluorescently tagged UTP)
-
Transcription buffer
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
RNase inhibitor
-
Stop solution (e.g., EDTA)
-
Denaturing polyacrylamide gel or other method for RNA analysis
Procedure:
-
Assemble transcription reactions in microcentrifuge tubes at room temperature to prevent precipitation of buffer components. The reaction should contain transcription buffer, DTT, NTPs (including the labeled NTP), and the DNA template.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Initiate the transcription reaction by adding RNA polymerase.
-
Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Terminate the reactions by adding the stop solution.
-
Analyze the synthesized RNA by denaturing polyacrylamide gel electrophoresis followed by autoradiography or fluorescence imaging.
-
Quantify the amount of synthesized RNA in each reaction to determine the dose-dependent inhibitory effect of xanthopterin.
Cellular RNA Synthesis Assay (Uridine Incorporation)
This assay measures the rate of newly synthesized RNA in cultured cells by monitoring the incorporation of a labeled uridine analog.
Objective: To quantify the inhibitory effect of this compound on global RNA synthesis in living cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
This compound stock solution
-
Labeled uridine analog (e.g., 5-ethynyluridine (EU) or [³H]-uridine)
-
For EU: Click-iT® RNA Alexa Fluor® Imaging Kit or equivalent
-
For [³H]-uridine: Scintillation counter and scintillation fluid
-
Cell lysis buffer (for [³H]-uridine assay)
-
Trichloroacetic acid (TCA) (for [³H]-uridine assay)
-
Glass fiber filters (for [³H]-uridine assay)
Procedure (using 5-ethynyluridine):
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Add 5-ethynyluridine (EU) to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to label newly synthesized RNA.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform the click reaction to conjugate a fluorescent azide to the incorporated EU.
-
Stain the cell nuclei with a DNA dye (e.g., DAPI).
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
Quantify the fluorescence intensity of the newly synthesized RNA in the nucleus of each cell.
Conclusion and Future Directions
This compound has been identified as an inhibitor of RNA synthesis, a finding with potential implications for the development of new therapeutic agents. However, a significant knowledge gap remains regarding its precise mechanism of action and its effects on cellular signaling pathways. The quantitative data available is limited, highlighting the need for more extensive studies across a broader range of cell lines and experimental systems.
Future research should focus on:
-
Elucidating the Molecular Target: Determining whether xanthopterin directly interacts with RNA polymerase, DNA, or transcription factors.
-
Comprehensive Dose-Response Studies: Establishing detailed dose-response curves for RNA synthesis inhibition in various cancer and normal cell lines.
-
Signaling Pathway Analysis: Investigating the impact of xanthopterin on key signaling pathways, such as PI3K/Akt/mTOR, MAPK, and NF-κB, to understand the upstream regulation of its inhibitory effects.
-
In Vivo Efficacy: Evaluating the anti-tumor or anti-viral efficacy of this compound in preclinical animal models.
The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for advancing our understanding of this compound as an RNA synthesis inhibitor and for exploring its potential as a lead compound in drug discovery programs.
References
- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of xanthopterin and isoxanthopterin in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by certain pteridines of ribosomal RNA and DNA synthesis in developing Oncopeltus eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthopterin Hydrate: An In-depth Technical Guide on its Effects on Cell Growth and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthopterin, a pteridine compound found in various biological systems, has demonstrated notable effects on cellular processes, particularly cell growth and proliferation. This technical guide provides a comprehensive overview of the current understanding of Xanthopterin hydrate's impact on cell growth and differentiation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes known mechanistic aspects and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
Xanthopterin is a naturally occurring pteridine derivative that has been the subject of research due to its diverse biological activities. Pteridines are heterocyclic compounds that play crucial roles as cofactors in various enzymatic reactions and are involved in pigmentation in insects. Xanthopterin, in particular, has been shown to influence cell proliferation and differentiation in various cell types. Its effects appear to be cell-type and context-dependent, exhibiting inhibitory actions on some cancer cell lines and lymphocytes while its role in differentiation is an emerging area of investigation. This guide consolidates the available scientific information to provide a detailed understanding of this compound's cellular effects.
Quantitative Data on Cell Growth and Viability
The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies. The following tables summarize the key findings.
Table 1: Cytotoxicity of this compound in MCF-7 Human Breast Cancer Cells[1]
| Parameter | Value (µM) | Cell Line | Assay |
| IC50 | 109 ± 13 | MCF-7 | MTS Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Qualitative Summary of Anti-proliferative Effects of Xanthopterin
| Cell Line | Effect | Observations | Reference |
| Primary Renal Proximal Tubule Cells (RPTC) | Inhibition of proliferation | Effective in the growth phase; relatively insensitive at confluence. | [1] |
| LLC-PK1 (Porcine Kidney Epithelial Cells) | Inhibition of proliferation | Effective in the growth phase; relatively insensitive at confluence. | [1] |
| PC-3 (Human Prostate Cancer Cells) | Inhibition of growth | Concentration and time-dependent inhibition. | [1] |
| Dunning R3327 AT-3 (Rat Prostate Tumor Cells) | Inhibition of tumor growth | In vitro exposure before in vivo inoculation resulted in smaller tumors. | [1] |
| Concanavalin A-stimulated Lymphocytes | Termination of proliferation | Xanthopterin acts as a catabolite that terminates lectin-induced lymphocyte proliferation. |
Known Mechanism of Action
The primary mechanism of action identified for Xanthopterin is the inhibition of nucleic acid synthesis.
Inhibition of RNA and DNA Synthesis
Studies have indicated that this compound inhibits RNA synthesis, and this action precedes the inhibition of DNA synthesis. This suggests that its primary effect is on transcription, which subsequently impacts DNA replication and cell proliferation. The precise molecular target within the RNA synthesis machinery has not been fully elucidated.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on cell viability, apoptosis, and protein expression.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent (containing phenazine ethosulfate - PES)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include both untreated and positive controls.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Protein Expression Analysis
Western blotting allows for the detection and quantification of specific proteins, which can be used to investigate the effect of this compound on signaling pathways, cell cycle regulation, and apoptosis.
Materials:
-
Cells and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Effect on Cell Differentiation
The influence of this compound on cell differentiation is an area that requires more extensive research.
Lymphocyte Activation
Xanthopterin has been shown to terminate the proliferation of lectin-induced lymphocytes. This suggests a potential role in modulating immune responses by controlling lymphocyte expansion. The specific effects on the differentiation of lymphocyte subsets (e.g., Th1, Th2, Th17, Treg) and the expression of key differentiation markers (CD markers) have not been extensively characterized.
Myeloid Differentiation
The differentiation of myeloid progenitor cells into mature myeloid cells like granulocytes and monocytes is a tightly regulated process involving key transcription factors such as PU.1 and C/EBPα. Currently, there is a lack of direct evidence from the searched literature detailing the specific effects of this compound on these transcription factors or the overall process of myeloid differentiation.
Signaling Pathways
While the direct signaling pathways modulated by this compound remain largely uncharacterized in the available literature, its inhibitory effect on RNA synthesis suggests a fundamental impact on gene expression that would consequently affect multiple signaling cascades. Further research is needed to elucidate its specific interactions with key signaling pathways involved in cell proliferation and survival, such as the MAPK, PI3K/Akt, and NF-κB pathways.
Conclusion and Future Directions
This compound demonstrates clear anti-proliferative and cytotoxic effects on a range of cancer cell lines and can modulate lymphocyte activation. Its primary known mechanism of action is the inhibition of RNA synthesis. While quantitative data on its cytotoxicity is available for some cell lines, and standard experimental protocols can be applied to study its effects, a significant gap remains in our understanding of the specific molecular mechanisms and signaling pathways involved.
Future research should focus on:
-
Identifying the direct molecular target of this compound within the transcriptional machinery.
-
Investigating the effect of this compound on the phosphorylation status and activity of key proteins in major signaling pathways like MAPK, PI3K/Akt, and NF-κB.
-
Elucidating the specific mechanisms of apoptosis induction, including the involvement of caspases and Bcl-2 family proteins.
-
Characterizing the impact of this compound on the expression of cell cycle regulatory proteins.
-
Conducting detailed studies on the effect of this compound on the differentiation of various cell lineages, including hematopoietic and immune cells, with a focus on key transcription factors and cell surface markers.
A deeper understanding of these aspects will be crucial for evaluating the full therapeutic potential of this compound in oncology and immunology.
References
Xanthopterin Hydrate in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthopterin, a pteridine compound found across various biological systems, plays a multifaceted role in metabolism. Primarily known as a yellow pigment in the wings of butterflies and the integument of insects, its significance extends to mammalian physiology and pathology. In mammals, xanthopterin is a product of folate catabolism and is implicated in modulating immune responses and cell proliferation. Elevated levels of xanthopterin have been associated with various pathological conditions, including liver disease and certain cancers, highlighting its potential as a disease biomarker. This technical guide provides an in-depth exploration of xanthopterin hydrate's involvement in metabolic pathways, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of the key pathways and workflows.
Metabolic Pathways of Xanthopterin
Xanthopterin's metabolic journey differs significantly between insects and mammals. In insects, it is a key component of pigment biosynthesis, while in mammals, it is primarily a catabolic product of folate metabolism.
Biosynthesis and Pigment Formation in Insects
In many insect species, particularly in butterflies and wasps, xanthopterin is synthesized as a pigment. The biosynthetic pathway originates from guanosine triphosphate (GTP) and proceeds through a series of pteridine intermediates.
The key steps in the formation of xanthopterin and related pigments are:
-
From 7,8-Dihydropterin to 7,8-Dihydroxanthopterin: The enzyme xanthine dehydrogenase (XDH) catalyzes the hydroxylation of 7,8-dihydropterin to form 7,8-dihydroxanthopterin[1].
-
Oxidation to Xanthopterin: Dihydropterin oxidase then oxidizes 7,8-dihydroxanthopterin to the stable, yellow pigment xanthopterin[1].
-
Precursor to Other Pigments: Xanthopterin can be further metabolized to form other pigments. For instance, it is a precursor for the colorless compound leucopterin, which contributes to the white coloration of some butterfly wings, a reaction also catalyzed by xanthine dehydrogenase[1]. It is also a precursor for the orange pigment erythropterin[1].
Folate Catabolism in Mammals
In mammals, xanthopterin is not synthesized de novo for pigmentation but rather arises from the catabolism of folate (Vitamin B9). The degradation of folate molecules can lead to the formation of various pteridine derivatives, including xanthopterin[2]. This process is particularly relevant in the context of certain diseases where folate metabolism is altered.
The proposed pathway for the formation of xanthopterin from folate involves the following steps:
-
Cleavage of Folate: Folic acid or its derivatives can undergo oxidative cleavage, yielding pterin-6-carboxaldehyde and para-aminobenzoylglutamate (pABG).
-
Conversion to Pterin: Pterin-6-carboxaldehyde can be further metabolized to pterin.
-
Formation of Isoxanthopterin and Xanthopterin: Pterin can then be converted to isoxanthopterin by xanthine oxidase. While the direct enzymatic conversion of a folate-derived pterin to xanthopterin is less defined, dihydroxanthopterin has been identified as a product of dihydrofolate cleavage. It is plausible that xanthine oxidase and other oxidoreductases are involved in the final steps of xanthopterin formation from these folate-derived pteridine precursors.
Quantitative Data
The following tables summarize key quantitative data related to xanthopterin's involvement in metabolic pathways.
| Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics | |||
| Dihydropterin Oxidase Km (Dihydropterin) | 0.11 µM | Drosophila melanogaster | |
| Dihydropterin Oxidase Km (7,8-Dihydrobiopterin) | 1.25 µM | Drosophila melanogaster | |
| Xanthine Oxidase Turnover Rate (Xanthine) | 17.0 s-1 | Bovine Milk | |
| Xanthine Oxidase Turnover Rate (Xanthine with 6-formylpterin) | 10.5 s-1 | Bovine Milk | |
| Cellular Effects | |||
| Half-maximum inhibition of lymphocyte proliferation | 1.8 x 10-5 M | Human lymphocytes | |
| IC50 (MCF-7 cancer cells) | 109 ± 13 µM | Human | |
| Concentration in Biological Samples | |||
| Average urinary excretion (normal individual) | 6561 pmol/mg creatinine | Human | |
| Concentration in Oriental Hornet yellow granules | Main component | Vespa orientalis |
Experimental Protocols
Accurate quantification and identification of xanthopterin and related pteridines are crucial for research in this field. The following sections provide detailed methodologies for key analytical techniques.
Analysis of Pteridines by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity for the simultaneous analysis of multiple pteridines in biological samples.
3.1.1. Sample Preparation (Human Urine)
-
Collection: Collect a random urine sample. Pterins are light-sensitive, so samples should be protected from light by wrapping the collection container in aluminum foil.
-
Storage: For short-term storage, keep the sample on ice. For long-term storage, freeze at -80°C immediately after collection.
-
Pre-treatment:
-
Thaw frozen samples at room temperature.
-
Centrifuge the urine sample at 12,000 g for 15 minutes to remove solid particles.
-
For a "dilute-and-shoot" method, simply dilute the supernatant with the initial mobile phase.
-
Alternatively, for protein-containing samples like plasma, perform protein precipitation by adding an equal volume of methanol, vortexing, and centrifuging to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm nylon filter before injection.
-
3.1.2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a BEH Amide column, is often used for separating polar pteridines. Alternatively, a C18 reversed-phase column can be used.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer (e.g., 10 mM, pH 4.8).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution (Example):
-
Start with a high percentage of mobile phase B (e.g., 95%).
-
Gradually decrease the percentage of mobile phase B over a period of 10-15 minutes to elute the polar pteridines.
-
Include a column wash and re-equilibration step.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for xanthopterin and other pteridines of interest need to be determined by direct infusion of standards. For xanthopterin (MW: 179.14), a common transition is m/z 180.1 -> 163.1.
Separation of Pteridines by Thin-Layer Chromatography (TLC)
TLC is a simpler, cost-effective method for the qualitative and semi-quantitative analysis of pteridines, particularly useful for screening insect pigments.
3.2.1. Sample Preparation (Insect Tissue)
-
Homogenization: Homogenize the insect tissue (e.g., butterfly wings, insect heads) in a suitable solvent, such as a mixture of propan-1-ol and 1% ammonia solution.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted pteridines.
3.2.2. TLC Procedure
-
TLC Plate: Use a silica gel 60 TLC plate.
-
Spotting: Apply a small spot of the extracted sample onto the baseline of the TLC plate using a capillary tube. Also, spot standards of known pteridines for comparison.
-
Developing Solvent: A common solvent system is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).
-
Development: Place the TLC plate in a developing chamber containing the solvent. Allow the solvent front to move up the plate until it is near the top.
-
Visualization: After development, dry the plate and visualize the separated pteridine spots under a UV lamp (365 nm). Pteridines exhibit characteristic fluorescence.
-
Analysis: Calculate the retention factor (Rf) for each spot and compare it with the Rf values of the standards to identify the pteridines.
Role in Immune Response and Cell Proliferation
Xanthopterin has been shown to exert immunomodulatory and anti-proliferative effects.
Inhibition of Lymphocyte Proliferation
Studies have demonstrated that xanthopterin can inhibit the proliferation of lymphocytes. This effect is concentration-dependent, with a half-maximum inhibition observed at approximately 1.8 x 10-5 M. This suggests a potential role for xanthopterin in regulating immune responses, particularly in conditions associated with increased lymphocyte activation. The accumulation of pteridine catabolites like xanthopterin may serve as a negative feedback mechanism to temper excessive immune cell proliferation.
Cytotoxicity in Cancer Cells
Xanthopterin has also been investigated for its effects on cancer cells. It has been shown to be cytotoxic to certain cancer cell lines, such as the human mammary carcinoma MCF-7 cell line, with an IC50 value of approximately 109 µM. This anti-proliferative activity suggests that targeting folate metabolism and the production of its catabolites could be a potential avenue for cancer therapy research.
Xanthopterin as a Disease Biomarker
The link between xanthopterin levels and various diseases has led to its investigation as a potential biomarker.
Biomarker Discovery Workflow
The process of identifying and validating a biomarker like xanthopterin typically follows a structured workflow. This involves an initial discovery phase using untargeted metabolomics, followed by targeted quantification and validation in larger patient cohorts.
Elevated urinary xanthopterin levels have been reported in patients with liver disease and certain types of cancer, suggesting that altered folate metabolism is a feature of these conditions. Further research is needed to establish the clinical utility of xanthopterin as a diagnostic or prognostic biomarker.
Conclusion
This compound is a metabolite with diverse roles, from pigmentation in insects to its involvement in folate catabolism and immune modulation in mammals. Its connection to various disease states makes it a molecule of significant interest for researchers in metabolism, immunology, and drug development. The analytical methods detailed in this guide provide a foundation for the accurate study of xanthopterin, which will be crucial for further elucidating its biological functions and exploring its potential as a clinical biomarker.
References
The Dual Role of Xanthopterin: From Insect Pigmentation to Bioinspired Energy Harvesting
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthopterin, a pteridine pigment, is a multifaceted molecule within the insect kingdom, playing a crucial role in visual signaling through pigmentation and demonstrating intriguing potential in bio-inspired energy harvesting. This technical guide provides an in-depth analysis of the biosynthesis, chemical properties, and physiological functions of xanthopterin. We present a comprehensive overview of its role in insect coloration, with a particular focus on the quantitative aspects of its light absorption and fluorescence. Furthermore, this guide delves into the remarkable discovery of xanthopterin's involvement in a biological solar energy harvesting system in the Oriental hornet (Vespa orientalis). Detailed experimental protocols for the extraction, quantification, and analysis of xanthopterin are provided, alongside a conceptual framework for the construction of xanthopterin-based dye-sensitized solar cells (DSSCs). Visual representations of the xanthopterin biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the underlying processes. This document serves as a critical resource for researchers in entomology, biochemistry, materials science, and drug development seeking to explore the diverse applications of this fascinating biomolecule.
The Role of Xanthopterin in Insect Pigmentation
Xanthopterin is a yellow pteridine pigment responsible for a wide range of yellow to orange coloration in various insect species, contributing to critical biological functions such as aposematism (warning coloration), camouflage, and intraspecific communication.[1] In insects, pteridines like xanthopterin are typically synthesized endogenously and stored in pigment granules within the cuticle or underlying epidermis.[1][2]
Quantitative Data on Xanthopterin's Physicochemical Properties
The optical properties of xanthopterin are central to its function as a pigment. The following tables summarize the key quantitative data related to its spectroscopic characteristics and molecular weight.
| Parameter | Value | Reference Insect/Condition |
| Absorption Maxima (λmax) | 233 nm, 280 nm, 386 nm | Extracted from yellow granules of Vespa orientalis at pH 7.4 |
| Fluorescence Emission Maximum | 456 nm | Following excitation at 386 nm at pH 7.4 |
| Molecular Ion (M+) | 179 m/z | Mass spectrometry analysis |
Table 1: Spectroscopic and Mass Spectrometry Data for Xanthopterin.
Xanthopterin and Energy Harvesting
One of the most remarkable discoveries related to xanthopterin is its role in a biological solar energy harvesting system in the Oriental hornet (Vespa orientalis).[3] The hornet's cuticle, with its distinct brown and yellow stripes, functions as a natural photovoltaic cell.[4] The brown cuticle contains melanin, which acts as a light-harvesting structure, while the yellow stripes contain xanthopterin, which is involved in the conversion of light energy into electrical energy.
Performance of the Oriental Hornet's Solar Energy System
While not as efficient as commercial silicon-based solar cells, the biological system of the Oriental hornet provides a fascinating example of natural photovoltaics.
| Parameter | Value | Notes |
| Solar Conversion Efficiency | 0.335% | This efficiency is for the entire biological system of the hornet. |
Table 2: Performance of the Oriental Hornet's Xanthopterin-Based Energy Harvesting System.
Xanthopterin in Dye-Sensitized Solar Cells (DSSCs)
Inspired by the Oriental hornet, researchers have explored the use of xanthopterin as a natural dye in dye-sensitized solar cells (DSSCs). While specific performance metrics for a purely xanthopterin-based DSSC are not extensively documented in a single source, the general principles of DSSC operation and typical performance indicators are presented below. The performance of a DSSC is characterized by its open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (η).
| Parameter | Description |
| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell, which occurs at zero current. |
| Short-Circuit Current Density (Jsc) | The current density through the solar cell when the voltage across the cell is zero. |
| Fill Factor (FF) | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. |
| Power Conversion Efficiency (η) | The percentage of solar energy shining on a photovoltaic device that is converted into usable electricity. |
Table 3: Key Performance Parameters of Dye-Sensitized Solar Cells.
Experimental Protocols
Extraction and Quantification of Xanthopterin from Insect Tissues
This protocol outlines a general method for the extraction and analysis of xanthopterin from insect tissues using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation: a. Dissect and weigh the insect tissue of interest (e.g., wings, cuticle). b. Homogenize the tissue in an extraction buffer (e.g., 50% ethanol or a buffer containing a reducing agent like dithiothreitol to prevent oxidation). c. Centrifuge the homogenate to pellet cellular debris. d. Collect the supernatant containing the pteridines.
2. HPLC Analysis: a. Column: A reverse-phase C18 column is commonly used. b. Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed for separation. c. Detection:
- UV-Vis Detector: Set to the absorption maximum of xanthopterin (~386 nm).
- Fluorescence Detector: For enhanced sensitivity, use excitation and emission wavelengths of ~386 nm and ~456 nm, respectively. d. Quantification: Compare the peak areas of the samples to those of known concentrations of a pure xanthopterin standard to determine its concentration in the tissue extract.
3. Mass Spectrometry (MS) Confirmation: a. For unambiguous identification, the HPLC system can be coupled to a mass spectrometer. b. The mass-to-charge ratio of the eluting compound can be compared to the known molecular weight of xanthopterin (179 m/z) for definitive identification.
Construction of a Xanthopterin-Based Dye-Sensitized Solar Cell (DSSC)
This protocol provides a conceptual workflow for constructing a laboratory-scale DSSC using xanthopterin as the photosensitizer.
1. Photoanode Preparation: a. Prepare a TiO₂ nanoparticle paste. b. Coat a transparent conductive oxide (TCO) glass substrate (e.g., FTO glass) with the TiO₂ paste using a technique like doctor-blading. c. Sinter the TiO₂-coated glass at high temperatures to create a mesoporous film.
2. Sensitization: a. Immerse the sintered TiO₂ photoanode in a solution of extracted and purified xanthopterin for a sufficient duration to allow for dye adsorption onto the TiO₂ surface.
3. Assembly: a. Assemble the sensitized photoanode with a counter electrode (typically platinum-coated TCO glass). b. Introduce an electrolyte solution (containing a redox couple, such as I⁻/I₃⁻) between the two electrodes.
4. Characterization: a. Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight to determine the Voc, Jsc, FF, and η.
Signaling Pathways and Other Biological Roles
While best known for its role in pigmentation, xanthopterin and other pteridines are also implicated in various physiological processes, including the insect immune response. Elevated levels of pteridines, such as neopterin in vertebrates, are recognized as biomarkers for the activation of the cellular immune system. In insects, xanthopterin is considered a potential indicator of immune activation. The precise signaling pathways through which xanthopterin exerts its immunomodulatory effects are an active area of research.
Visualizations
Biosynthesis of Xanthopterin
The following diagram illustrates the biosynthetic pathway leading to the formation of xanthopterin from Guanosine Triphosphate (GTP).
Experimental Workflow for Xanthopterin Analysis
This diagram outlines the general workflow for the extraction and analysis of xanthopterin from insect samples.
Conclusion
Xanthopterin is a pivotal molecule in the biology of insects, with its role extending beyond simple pigmentation to the fascinating realm of bio-photovoltaics. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the diverse functionalities of xanthopterin. A deeper understanding of its biosynthesis, regulation, and physicochemical properties holds the potential for significant advancements in fields ranging from pest control and biomimicry to the development of novel, sustainable energy technologies and immunomodulatory agents. The continued exploration of such natural compounds underscores the vast, untapped potential of the natural world to inspire innovative scientific and technological solutions.
References
- 1. Signaling pathways implicated in the cellular innate immune responses of Drosophila | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Insect antiviral innate immunity: pathways, effectors, and connections - PMC [pmc.ncbi.nlm.nih.gov]
Xanthopterin Hydrate: An In-Depth Technical Guide to its Role as a Biomarker for Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of xanthopterin hydrate as a potential biomarker for various liver diseases. It consolidates current scientific knowledge on the quantitative levels of xanthopterin in different liver pathologies, details the experimental protocols for its measurement, and explores the underlying molecular pathways. The guide is intended to serve as a valuable resource for researchers and professionals involved in the study of liver disease and the development of novel diagnostic and therapeutic strategies. Increased urinary and serum levels of xanthopterin are often indicative of liver cell damage, highlighting its potential as a non-invasive biomarker.[1] This document aims to provide a clear and concise summary of the existing data and methodologies to facilitate further research and application of xanthopterin in a clinical and research setting.
Introduction to Xanthopterin and Liver Disease
Pteridines are a class of heterocyclic compounds that are derivatives of pyrimido[4,5-b]pyrazine. In humans, they are involved in various metabolic pathways, and their levels can be altered in several pathological conditions. Xanthopterin, a pteridine derivative, has emerged as a potential biomarker for liver disease due to its association with cellular damage and oxidative stress.[1]
The liver, a central organ for metabolism and detoxification, is susceptible to a wide range of injuries from sources such as viral infections, alcohol consumption, and metabolic disorders.[1] These insults often lead to hepatocellular damage, inflammation, and oxidative stress, creating a complex pathological environment. Elevated levels of certain biomarkers in biological fluids can reflect the extent of this damage. While neopterin is a well-established marker of cell-mediated immunity, increased xanthopterin levels are more directly linked to liver-cell damage.[1]
Quantitative Data on Xanthopterin in Liver Disease
Numerous studies have quantified xanthopterin levels in the urine and serum of patients with various liver diseases. The data consistently show an elevation of xanthopterin in conditions associated with hepatocellular injury.
| Disease State | Sample Type | Xanthopterin Levels (μmol/mol creatinine) - Mean ± SD | Control Levels (μmol/mol creatinine) - Mean ± SD | Reference |
| Chronic Active Hepatitis | Urine | Elevated | 899 (approx.) | [1] |
| Alcohol-Induced Liver Disease | Urine | Elevated | 899 (approx.) | |
| Chronic Persistent Hepatitis | Urine | Not significantly elevated | 899 (approx.) | |
| Non-alcoholic Fatty Liver | Urine | Not significantly elevated | 899 (approx.) |
| Disease State | Sample Type | Xanthopterin Levels (nmol/L) - Mean ± SD | Control Levels (nmol/L) - Mean ± SD | Reference |
| Liver Disease (General) | Serum | Significantly higher than normal subjects | Not specified |
Experimental Protocols for Xanthopterin Measurement
The primary method for the quantification of xanthopterin in biological samples is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. This technique offers high sensitivity and specificity for pteridine analysis.
Sample Preparation
3.1.1. Urine Samples
-
Collection: Collect mid-stream urine samples in sterile containers.
-
Storage: Protect samples from light and store at -20°C or lower until analysis to prevent degradation of pteridines.
-
Pre-treatment (Oxidation): To measure total xanthopterin (including its reduced precursors), an oxidation step is necessary.
-
Acidify the urine sample with hydrochloric acid.
-
Add a fresh solution of iodine in potassium iodide to oxidize reduced pteridines to their fluorescent aromatic forms.
-
Incubate the mixture in the dark at room temperature.
-
Stop the reaction by adding ascorbic acid.
-
Centrifuge the sample to remove any precipitate.
-
The supernatant is then ready for HPLC analysis.
-
3.1.2. Plasma/Serum Samples
-
Collection: Collect whole blood in appropriate tubes (e.g., with EDTA for plasma or serum separator tubes).
-
Separation: Centrifuge the blood sample to separate plasma or serum.
-
Storage: Store plasma or serum samples protected from light at -80°C.
-
Protein Precipitation:
-
Add a deproteinizing agent, such as trichloroacetic acid or ice-cold methanol, to the plasma/serum sample.
-
Vortex the mixture and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Oxidation: The resulting supernatant can be subjected to the same oxidation procedure as described for urine samples to determine total xanthopterin.
3.1.3. Liver Tissue Homogenates
-
Tissue Collection and Storage: Immediately freeze liver biopsy samples in liquid nitrogen and store at -80°C.
-
Homogenization:
-
Weigh the frozen tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Use a mechanical homogenizer (e.g., rotor-stator or bead beater) to ensure complete tissue disruption.
-
-
Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.
-
Supernatant Processing: The supernatant can then be processed for xanthopterin analysis, including protein precipitation and oxidation steps as described for plasma/serum.
HPLC with Fluorescence Detection
3.2.1. Chromatographic Conditions
-
Column: A reversed-phase C18 column is commonly used for the separation of pteridines.
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer at a specific pH (e.g., pH 7) with a small percentage of an organic modifier like methanol. Isocratic elution is often sufficient.
-
Flow Rate: A standard flow rate of 0.5-1.0 mL/min is generally used.
3.2.2. Fluorescence Detection
-
Excitation Wavelength: Pteridines, including xanthopterin, exhibit native fluorescence. The excitation wavelength is typically set around 350-370 nm.
-
Emission Wavelength: The emission wavelength for xanthopterin is generally monitored around 450-460 nm.
3.2.3. Quantification
-
A standard curve is generated using known concentrations of this compound.
-
The concentration of xanthopterin in the biological samples is determined by comparing the peak area of the analyte to the standard curve.
-
Results for urinary xanthopterin are often normalized to urinary creatinine concentration to account for variations in urine dilution.
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways directly involving xanthopterin in liver pathophysiology are not yet fully elucidated. However, its elevation is closely linked to the broader context of pteridine metabolism and oxidative stress, which are known to play significant roles in liver disease.
Pteridine Biosynthesis and Regulation
The biosynthesis of pteridines begins with guanosine triphosphate (GTP) and is catalyzed by the rate-limiting enzyme GTP cyclohydrolase I (GCH1). The end-product of this pathway, tetrahydrobiopterin (BH4), exerts feedback inhibition on GCH1, a process mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). Phenylalanine can reverse this inhibition. Sepiapterin reductase is another key enzyme in the de novo and salvage pathways of BH4 synthesis.
Oxidative Stress and Liver Injury
Oxidative stress is a key pathogenic mechanism in many liver diseases, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. ROS can damage cellular components, including lipids, proteins, and DNA, leading to cell death and inflammation.
The metabolism of pteridines is intricately linked with the cellular redox state. Reduced pterins, such as BH4, can be oxidized by ROS, and in turn, some pteridine derivatives may participate in redox cycling, potentially contributing to ROS production. While not definitively proven to be a direct cause, the accumulation of xanthopterin is a strong indicator of an environment of high oxidative stress within the liver. This oxidative environment can activate pro-inflammatory signaling pathways, such as NF-κB and JAK-STAT, which are central to the progression of liver inflammation and fibrosis.
While direct evidence of xanthopterin acting as a signaling molecule is currently limited, its strong association with liver cell damage and oxidative stress makes it a valuable biomarker. Future research may uncover more direct roles for xanthopterin and other pteridines in the complex signaling networks of liver disease.
Conclusion
This compound is a promising biomarker for liver disease, with elevated levels in urine and serum correlating with the degree of hepatocellular damage. The well-established HPLC with fluorescence detection method provides a reliable and sensitive means for its quantification. While the direct signaling roles of xanthopterin are still under investigation, its close relationship with pteridine metabolism and oxidative stress highlights its significance in the pathophysiology of liver diseases. This technical guide provides a foundation for researchers and clinicians to utilize xanthopterin as a tool in the study and management of liver pathologies, and encourages further exploration into its precise molecular functions.
References
Methodological & Application
Protocol for the Synthesis and Purification of Xanthopterin Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of xanthopterin hydrate. The synthesis is based on the condensation of 2,4,5-triamino-6-hydroxypyrimidine with glyoxylic acid. Purification is achieved through a multi-step recrystallization process, yielding a high-purity product. Additionally, this document outlines the inhibitory effect of xanthopterin on lymphocyte proliferation, a key aspect of its biological activity.
Synthesis of this compound
The synthesis of xanthopterin is achieved through the reaction of 2,4,5-triamino-6-hydroxypyrimidine sulfate with glyoxylic acid monohydrate in a sulfuric acid solution.
Experimental Protocol
-
Reaction Setup: In a two-necked round-bottom flask, add 500 mL of deionized water. Cool the flask in an ice bath and slowly add 1000 mL of concentrated sulfuric acid with caution. To this acidic solution, add 118 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate and dissolve by stirring with a plastic rod.[1]
-
Reaction: Place the flask in an oil bath and heat the solution to approximately 80°C. Add 100 g of glyoxylic acid monohydrate to the reaction mixture. Continue heating and stirring, bringing the temperature to about 100°C. The solution will turn black. Maintain these conditions for 15 minutes.[1]
-
Initial Precipitation: Remove the flask from the oil bath and cool it in a water bath. Add 750 mL of water and continue cooling. Subsequently, place the flask in a freezer at -20°C. After one day, swirl the flask to encourage precipitation. After an additional two days, filter the precipitated xanthopterin sulfate using a sintered disc filter funnel.[1]
-
Washing: Wash the collected precipitate with 120 mL of a cold (-20°C) 1:2 (v/v) sulfuric acid/water solution.[1]
Purification of this compound
Purification is critical to remove unreacted starting materials and side products. The following multi-step recrystallization protocol is recommended.
Experimental Protocol
-
First Recrystallization:
-
Prepare a fresh sulfuric acid solution by cooling a two-neck round-bottom flask containing 250 mL of water in an ice bath and carefully adding 500 mL of concentrated sulfuric acid.
-
Add the wet xanthopterin sulfate from the synthesis step to this solution and dissolve it by heating in an oil bath.
-
Remove the flask from the heat and allow it to cool. When the temperature reaches 50°C, add 380 mL of water.
-
Let the flask stand at room temperature overnight, then transfer it to a refrigerator.
-
After two days, filter the recrystallized xanthopterin sulfate using a 7 cm sintered disc filter funnel and wash the crystals with 200 mL of a cold (3°C) 1:2 (v/v) sulfuric acid/water solution.[1]
-
-
Second Recrystallization and Conversion to Free Base:
-
Place the wet xanthopterin sulfate in a 10 L round-bottom flask and add 6 L of water.
-
Adjust the pH to 11.8 by adding 4 N NaOH to dissolve the solid.
-
Add 50 g of activated carbon and stir the mixture for 20 minutes.
-
Filter the mixture through a 16 cm filtering funnel.
-
Transfer the filtrate to a 10 L round-bottom flask equipped with a magnetic stir bar.
-
While stirring, add 80% acetic acid to the filtrate until the pH reaches approximately 8, then allow the solution to cool overnight.
-
Continue to add diluted acetic acid with vigorous stirring until the pH is lowered to 5.5 and let it stand overnight.
-
Filter the precipitated xanthopterin using a 17 cm filtering funnel.
-
Wash the filter cake with 1.2 L of water.
-
Dry the final product in a vacuum desiccator over NaOH to yield purified xanthopterin.
-
Data Presentation
| Parameter | Value | Reference |
| Synthesis Reactants | ||
| 2,4,5-triamino-6-hydroxypyrimidine sulfate | 118 g | |
| Glyoxylic acid monohydrate | 100 g | |
| Concentrated Sulfuric Acid | 1000 mL | |
| Water | 500 mL | |
| Reaction Conditions | ||
| Temperature | 100°C | |
| Time | 15 minutes | |
| Purification | ||
| Final Product Yield | 28 g |
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for this compound Synthesis and Purification.
Signaling Pathway: Inhibition of Lymphocyte Proliferation
Xanthopterin has been shown to inhibit the proliferation of lymphocytes. While the precise signaling cascade is a subject of ongoing research, it is understood to act as a downregulator in the context of lymphocyte activation, contrasting with the costimulatory effects of other pterin derivatives.
Caption: Xanthopterin's role in modulating lymphocyte proliferation.
References
Application Note: Quantitative Analysis of Xanthopterin Hydrate Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthopterin is a pteridine compound first isolated as a yellow pigment from butterfly wings.[1] Pteridines are a class of heterocyclic compounds that play significant roles in various biological processes. They are synthesized from guanosine triphosphate (GTP) and are precursors to essential enzyme cofactors.[2][3] Xanthopterin, in particular, is a metabolite in the pteridine pathway and has been studied for its potential role as a biomarker.[4][5] Accurate quantification of Xanthopterin in biological matrices is crucial for understanding its physiological and pathological relevance. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and reliable method for this purpose. This document provides a detailed protocol for the quantitative analysis of Xanthopterin hydrate using a reversed-phase HPLC method with UV and fluorescence detection.
Pteridine Biosynthesis Pathway
Pteridines are synthesized de novo from GTP. The pathway involves several enzymatic steps leading to various pterin derivatives, including Xanthopterin, which is part of the branch responsible for yellow and orange pigments.
Caption: Biosynthesis pathway of Xanthopterin from GTP.
Experimental Protocols
Sample Preparation (from Biological Fluids)
This protocol describes a general procedure for extracting Xanthopterin from biological samples like urine or cell culture media using protein precipitation.
-
Sample Collection: Collect 1 mL of the biological fluid (e.g., urine) into a microcentrifuge tube.
-
Protein Precipitation: Add 2 mL of cold acetonitrile (MeCN) to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.
HPLC Method Protocol
This method is based on a reversed-phase separation technique.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO with sonication or gentle heating.
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of acetonitrile and water (containing an acid modifier). For example, Acetonitrile:Water:Phosphoric Acid.
-
For MS-compatible applications, replace phosphoric acid with formic acid.
-
Degas the mobile phase by sonicating for 20 minutes before use.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared standard or sample.
-
Run the analysis according to the conditions specified in Table 1.
-
Identify the Xanthopterin peak by comparing its retention time with that of the standard.
-
Quantify the peak area to determine the concentration using the calibration curve.
-
Quantitative Data
Table 1: HPLC Operating Conditions
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., Newcrom R1 or Hypersil ODS), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) |
| Gradient | Isocratic or a simple gradient depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm or 386 nm |
| Fluorescence Detection | Excitation: 386 nm, Emission: 456 nm |
| Run Time | 10 - 15 minutes |
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis should confirm no co-eluting impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 over the defined concentration range. |
| Accuracy | The closeness of test results to the true value, determined by spike recovery studies. | Recovery between 88-112%. |
| Precision | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 6%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
Experimental Workflow
The overall process from sample receipt to final data reporting is outlined below.
Caption: Workflow for Xanthopterin quantification by HPLC.
Disclaimer: This application note provides a general protocol and should be adapted and validated by the end-user for their specific application and instrumentation. All laboratory work should be conducted in accordance with safety guidelines.
References
Application Notes and Protocols for In Vitro Cell Viability Assays Using Xanthopterin Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthopterin hydrate is a pteridine compound that has garnered interest in cancer research due to its observed cytotoxic effects on various cancer cell lines. These application notes provide a comprehensive overview of the use of this compound in in vitro cell viability assays, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for assessing its impact on cells.
Mechanism of Action
This compound has been shown to inhibit cell proliferation and reduce mitochondrial activity in cancer cells.[1] The primary mechanism of action is believed to be the inhibition of RNA synthesis.[1][2] Additionally, evidence suggests that this compound can induce apoptosis, potentially through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway. This involves the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.
Data Presentation
The cytotoxic effects of this compound have been quantified in various studies. The following table summarizes the available data on its efficacy in different cancer cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| MCF-7 (Human Breast Cancer) | MTS | IC50 | 109 ± 13 | [3] |
| PC-3 (Human Prostate Cancer) | Not Specified | Growth Inhibition | Concentration and time-dependent | [4] |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Here are detailed protocols for three common in vitro cell viability and cytotoxicity assays that can be used to evaluate the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis solution provided in the kit), and background (medium only).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
-
Binding buffer (provided in the kit)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
Application Notes and Protocols for Animal Model Studies Involving Xanthopterin Hydrate Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal model studies involving the administration of Xanthopterin hydrate. The following sections detail quantitative data from key studies, experimental protocols for replication, and visualizations of associated pathways and workflows.
Introduction to this compound
This compound is an unconjugated pteridine compound that has been investigated for its effects on cell growth, differentiation, and renal function.[1] In animal models, its administration has been primarily associated with significant effects on the kidneys, including renal growth and hypertrophy, leading to a reversible form of crystal nephropathy.[1] Furthermore, studies have indicated its potential as an inhibitor of RNA synthesis and have explored its effects on tumor growth.[2][3] These notes are intended to serve as a detailed resource for researchers designing and conducting preclinical studies with this compound.
Quantitative Data from Animal Studies
The following tables summarize the key quantitative data from animal model studies involving the administration of this compound.
Table 1: Renal Dysfunction Model in Rats
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | [1] |
| Compound | Xanthopterin (XPT) | |
| Dosage | 15 mg/animal | |
| Administration Route | Intraperitoneal (IP) injection | |
| Vehicle | Not specified | |
| Key Observations | - Polyuria and nonoliguric acute renal failure (ARF) | |
| - Renal function decline maximal at 2 days, returning to normal by day 7 | ||
| - Vasopressin-resistant concentrating defect | ||
| - Intratubular crystal deposition and acute tubule necrosis | ||
| - Increased wet and dry kidney weights | ||
| - Increased DNA/protein ratio, suggesting a hyperplastic response | ||
| Modulating Factors | - Low-sodium diet enhanced ARF | |
| - High-sodium diet prevented ARF | ||
| - Water diuresis and alkaline diuresis (HCO3- loading) blunted the decrease in renal function |
Table 2: Prostate Tumor Model in Rats
| Parameter | Details | Reference |
| Animal Model | Rats with Dunning R3327 AT-3 rat prostate tumors | |
| Compound | Xanthopterin | |
| Administration | In vivo administration following tumor implantation | |
| Key Observation | Resulted in smaller tumors |
Experimental Protocols
Protocol for Induction of Xanthopterin-Induced Renal Dysfunction in Rats
This protocol is based on the study "Xanthopterin-Induced Renal Dysfunction: A Reversible Model of Crystal Nephropathy."
3.1.1. Animal Model
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water unless otherwise specified.
3.1.2. Materials
-
Xanthopterin (XPT)
-
Vehicle for injection (e.g., sterile saline)
-
Standard, low-sodium, and high-sodium rat chow
-
Metabolic cages for urine collection
-
Analytical equipment for measuring renal function parameters (e.g., creatinine, blood urea nitrogen) and XPT levels.
3.1.3. Experimental Procedure
-
Acclimatization: Acclimate rats to laboratory conditions for at least one week.
-
Dietary Manipulation (for specific study arms):
-
Low-Sodium Group: Provide a low-sodium diet for at least one week prior to XPT administration.
-
High-Sodium Group: Replace drinking water with a 120 mM sodium chloride solution for 4 days prior to XPT administration.
-
-
Baseline Data Collection: House rats in metabolic cages and collect 24-hour urine samples for 4 consecutive days to establish baseline renal function.
-
Xanthopterin Administration: On the morning of day 4, administer a single intraperitoneal injection of Xanthopterin (15 mg/animal). A control group should receive an equivalent volume of the vehicle.
-
Post-Injection Monitoring and Sample Collection:
-
Continue to collect 24-hour urine samples for at least 7 days post-injection.
-
For time-course studies, sacrifice groups of animals at specified time points (e.g., 1, 2, 3, 4, 7, and 14 days) to collect blood and kidney tissue.
-
Measure plasma and peritoneal fluid XPT levels at various time points.
-
-
Endpoint Analysis:
-
Analyze urine and blood samples for markers of renal function.
-
Perform histological examination of kidney tissue to assess for crystal deposition and tubular necrosis.
-
Measure wet and dry kidney weights and determine the DNA/protein ratio.
-
Protocol for Evaluating the Effect of Xanthopterin on Prostate Tumor Growth in Rats
This protocol is based on the study by Rubenstein et al. which demonstrated the in vivo effect of xanthopterin on rat prostate tumors.
3.2.1. Animal Model
-
Species: Male rats suitable for implantation of Dunning R3327 AT-3 prostate tumor cells.
3.2.2. Materials
-
Dunning R3327 AT-3 rat prostate tumor cells
-
Xanthopterin
-
Vehicle for in vivo administration
-
Equipment for tumor cell implantation and measurement.
3.2.3. Experimental Procedure
-
Tumor Cell Implantation: Implant Dunning R3327 AT-3 rat prostate tumor cells into the flank of the rats.
-
Tumor Growth and Treatment Initiation: Allow tumors to establish and reach a palpable size.
-
Xanthopterin Administration:
-
Divide animals into treatment and control groups.
-
Administer Xanthopterin to the treatment group via a suitable in vivo route (e.g., intraperitoneal or subcutaneous injection). The control group should receive the vehicle. The exact dosage and administration schedule should be determined based on preliminary studies.
-
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Study Termination and Analysis: At the end of the study period, sacrifice the animals and excise the tumors. Measure the final tumor weight and volume.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: RNA Synthesis Inhibition
Xanthopterin has been shown to inhibit RNA synthesis, which is a potential mechanism underlying its effects on cell proliferation and renal hypertrophy.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Renal Dysfunction Study
The following diagram illustrates the experimental workflow for the rat model of Xanthopterin-induced renal dysfunction.
Caption: Workflow for Xanthopterin-induced renal dysfunction study.
Logical Relationship of Factors Modulating Xanthopterin-Induced Nephropathy
This diagram shows the relationship between various factors and the severity of Xanthopterin-induced crystal nephropathy.
References
Visualizing Xanthopterin Hydrate: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescence microscopy for the visualization of Xanthopterin hydrate, a naturally occurring pteridine compound. Due to its intrinsic fluorescence, this compound can be studied both as an endogenous molecule and an exogenous probe in various biological contexts. This document outlines its spectral properties, detailed protocols for its imaging, and methods to overcome potential challenges, enabling researchers to effectively investigate its subcellular localization and potential roles in cellular processes.
Introduction to this compound Fluorescence
This compound is a yellow crystalline solid that exhibits native fluorescence, making it amenable to visualization by fluorescence microscopy. It is known to be a key pigment in the wings of certain insects, such as the Oriental hornet, and has been implicated in various biological activities, including the inhibition of cell proliferation and RNA synthesis.[1] Its characteristic blue-green fluorescence provides a powerful tool for researchers to study its uptake, distribution, and potential interactions within cells and tissues.
Data Presentation: Photophysical Properties
The successful application of fluorescence microscopy for visualizing this compound relies on a clear understanding of its spectral characteristics. The following table summarizes the key photophysical properties.
| Property | Value | Reference |
| Excitation Maximum (λex) | 386 nm | [1][2][3] |
| Emission Maximum (λem) | 456 nm | [2] |
| Fluorescence Quantum Yield (Φf) | Not readily available in the literature | |
| Fluorescence Lifetime (τf) | Not readily available in the literature |
Experimental Protocols
The following protocols provide a starting point for visualizing this compound in a cellular context. Optimization may be required depending on the specific cell type, experimental goals, and available instrumentation.
Protocol 1: Imaging Exogenous this compound in Cultured Cells
This protocol is designed for introducing this compound to cultured cells to study its uptake and subcellular localization.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or appropriate solvent
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides at a suitable density to allow for individual cell imaging. Culture overnight to ensure adherence.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like DMSO.
-
Preparation of Working Solution: Dilute the stock solution in a serum-free medium or PBS to the desired final working concentration (typically in the low micromolar range). The optimal concentration should be determined empirically to maximize signal while minimizing potential cytotoxicity.
-
Cell Treatment: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the specific research question.
-
Washing: After incubation, remove the working solution and wash the cells three times with warm PBS to remove any unbound this compound.
-
Imaging: Add fresh culture medium or PBS to the cells for imaging.
-
Fluorescence Microscopy:
-
Use a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~380-400 nm, Emission: ~440-480 nm).
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Switch to the fluorescence channel and acquire images. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images of unstained control cells under the same imaging conditions to assess the level of cellular autofluorescence.
-
Protocol 2: Imaging Endogenous this compound Autofluorescence
This protocol is for visualizing naturally occurring this compound in biological samples, such as insect tissues.
Materials:
-
Tissue sample (e.g., insect wing)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal or widefield fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fixation: Fix the tissue sample in 4% paraformaldehyde for an appropriate duration. For delicate samples, consider shorter fixation times to minimize autofluorescence induction.
-
Washing: Wash the sample thoroughly with PBS to remove the fixative.
-
Mounting: Mount the sample on a microscope slide using an appropriate mounting medium.
-
-
Fluorescence Microscopy (Confocal Recommended):
-
A confocal microscope is highly recommended for imaging endogenous autofluorescence to reduce out-of-focus light and improve signal-to-noise.
-
Excitation: Use a laser line close to the excitation maximum of Xanthopterin (e.g., 405 nm diode laser).
-
Emission Detection: Set the emission detection window to capture the fluorescence of Xanthopterin (e.g., 430-480 nm).
-
Image Acquisition:
-
Optimize laser power, pinhole size, and detector gain to obtain a clear signal while minimizing photobleaching.
-
Acquire a z-stack of images to visualize the three-dimensional distribution of this compound.
-
-
Control: Image a region of the sample known to not contain Xanthopterin or a similar biological sample lacking the compound to establish the background autofluorescence level.
-
Mitigating Autofluorescence
Cellular and tissue autofluorescence can interfere with the detection of this compound's signal, as both often emit in the blue-green spectral region. Here are some strategies to minimize its impact:
-
Fixation: Avoid glutaraldehyde-based fixatives, which are known to induce significant autofluorescence. Paraformaldehyde is a better alternative, and using the lowest effective concentration and fixation time is recommended.
-
Quenching Agents: Treatment with quenching agents like sodium borohydride can help reduce aldehyde-induced autofluorescence.
-
Spectral Unmixing: If your microscopy system has this capability, you can create a spectral library of the autofluorescence from an unstained sample and mathematically subtract it from your experimental images.
-
Wavelength Selection: If co-staining with other fluorophores, choose dyes that emit in the red or far-red regions of the spectrum to minimize spectral overlap with this compound and endogenous autofluorescence.
Visualizations
Pteridine Biosynthesis Pathway
Xanthopterin is synthesized from guanosine triphosphate (GTP) through the pteridine biosynthesis pathway. Understanding this pathway is crucial for studies on its regulation and function.
Caption: Pteridine biosynthesis pathway leading to Xanthopterin.
Experimental Workflow for Imaging Exogenous this compound
A logical workflow is essential for reproducible experimental outcomes.
Caption: Workflow for imaging exogenous this compound.
Conclusion
The intrinsic fluorescence of this compound offers a valuable opportunity for its direct visualization in biological systems. By utilizing the appropriate fluorescence microscopy techniques and protocols outlined in these application notes, researchers can gain insights into its cellular uptake, distribution, and potential roles in various physiological and pathological processes. Careful consideration of experimental design, particularly in mitigating autofluorescence, will be critical for obtaining high-quality, quantifiable data. These methods provide a solid foundation for further investigations into the biology of this fascinating pteridine compound.
References
Preparing Xanthopterin Hydrate Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthopterin, a pteridine compound, is a metabolite involved in various biological processes, including cell growth and differentiation.[1][2] Its hydrate form is often used in in vitro studies to investigate its effects on cellular mechanisms. A critical aspect of obtaining reliable and reproducible results in cell-based assays is the correct preparation of stock solutions of test compounds. This document provides a detailed protocol for the preparation, storage, and handling of Xanthopterin hydrate stock solutions for use in cell culture applications.
Physicochemical and Biological Properties of this compound
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | References |
| CAS Number | 5979-01-1 | [3][4][5] |
| Molecular Formula | C₆H₇N₅O₃ | |
| Molecular Weight | 197.15 g/mol | |
| Appearance | Yellow solid | |
| Solubility | DMSO: 1-5 mg/mL (5.07-25.36 mM) | |
| Biological Activity | Inhibits RNA synthesis, affects cell growth and differentiation. | |
| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture. | |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 1 year. |
Experimental Protocols
Materials
-
This compound powder (purity >98%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Sterile, DMSO-compatible syringe filters (0.2 µm pore size, e.g., nylon or PTFE)
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments. Adjustments can be made based on experimental requirements and the specific solubility of the batch of this compound.
-
Pre-weighing Preparation:
-
Before opening, bring the this compound container to room temperature to prevent condensation.
-
Work in a clean, designated area. Wear appropriate PPE.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 1.97 mg of this compound (Molecular Weight = 197.15 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (197.15 g/mol ) * (1000 mg/g) = 1.97 mg
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 1.97 mg of powder.
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
-
Aiding Solubilization (if necessary):
-
This compound may require assistance to fully dissolve.
-
Warming: Warm the solution to 37°C for 10-15 minutes. Some protocols suggest heating up to 80°C for difficult-to-dissolve batches, but lower temperatures should be attempted first to minimize potential compound degradation.
-
Sonication: Place the tube in an ultrasonic bath for 10-20 minutes.
-
Alternate between vortexing, warming, and sonication until the solution is clear with no visible particulates.
-
-
Sterilization:
-
While 100% DMSO is generally considered to inhibit microbial growth, sterile filtration is a best practice for cell culture reagents to ensure sterility.
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.2 µm DMSO-compatible syringe filter to the syringe.
-
Filter the solution into a sterile, labeled polypropylene tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
-
Preparation of Working Solutions:
-
When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Diagrams
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Proposed Mechanism of Action of this compound.
Conclusion
The proper preparation of this compound stock solutions is fundamental for achieving accurate and reproducible results in cell culture-based research. By following this detailed protocol, researchers can ensure the quality and consistency of their stock solutions, thereby enhancing the reliability of their experimental outcomes. Adherence to sterile techniques and proper storage conditions are paramount to maintaining the integrity of the compound and preventing contamination of cell cultures.
References
- 1. Chemical-genetic interrogation of RNA polymerase mutants reveals structure-function relationships and physiological tradeoffs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction in vitro between isoxanthopterin and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by certain pteridines of ribosomal RNA and DNA synthesis in developing Oncopeltus eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of RNA synthesis in vitro by acridines--relation between structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Xanthopterin Hydrate from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and quantification of xanthopterin hydrate from various biological matrices. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academia and the pharmaceutical industry.
Introduction
Xanthopterin, a pteridine compound, is a metabolite in the biosynthesis of various cofactors and pigments. Altered levels of xanthopterin in biological fluids have been associated with several pathological conditions, including cancer and inflammatory diseases, making it a potential biomarker for disease diagnosis and monitoring. Accurate and reproducible methods for the extraction and quantification of xanthopterin from complex biological samples are crucial for advancing research in this area.
Data Presentation
The following tables summarize quantitative data related to xanthopterin levels in biological samples and the performance of various analytical methods.
Table 1: Reported Xanthopterin Concentrations in Human Biological Samples
| Biological Matrix | Population | Mean Concentration (µg/L) | Method of Analysis | Reference |
| Urine | Healthy Subjects | Varies significantly with normalization | HPCE-LIF | [1] |
| Cancer Patients | Significantly higher than healthy subjects | HPCE-LIF | [1] | |
| Bladder Cancer Patients | Elevated compared to controls | HPLC-Fluorescence | [2][3] | |
| Serum | Healthy Subjects | 1.61 - 8.30 nmol/L | HPLC-Fluorescence | [4] |
| Dried Blood Spot (DBS) | Not specified | Amenable to LC-MS/MS analysis | LC-MS/MS |
Note: Urinary xanthopterin levels are often normalized to creatinine or specific gravity to account for variations in urine dilution.
Table 2: Method Validation Parameters for Xanthopterin Analysis
| Method | Sample Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| SPE-UHPLC-FD | Urine | 1 | 76.9 - 121.9 | < 10.7 | |
| HPLC-Fluorescence | Serum | Not specified | Not specified | Not specified | |
| LC-MS/MS | Urine | Not specified | 82.3 - 118.8 | < 11.6 | |
| LC-MS/MS | Dried Blood Spot | 0.9 - 40.0 nmol/L | 80.81 - 99.94 | 3.53 - 17.12 |
Experimental Protocols
The following are detailed protocols for the extraction of xanthopterin from urine, serum/plasma, and dried blood spots.
Protocol 1: Solid-Phase Extraction (SPE) of Xanthopterin from Human Urine for LC-MS/MS Analysis
This protocol describes the cleanup and concentration of xanthopterin from human urine using a mixed-mode cation exchange (MCAX) solid-phase extraction column.
Materials:
-
Human urine sample
-
Mixed-mode cation exchange (MCAX) SPE cartridges
-
Methanol (HPLC grade)
-
Ammonium hydroxide solution (5%)
-
Formic acid (0.1% in water and acetonitrile)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet any particulate matter.
-
Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Place the MCAX SPE cartridges on the SPE manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load 1 mL of the pre-treated urine supernatant onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interfering substances.
-
Follow with a second wash using 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the retained xanthopterin from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 99:1 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for Xanthopterin Extraction from Human Serum/Plasma for HPLC-Fluorescence Analysis
This protocol details a simple and rapid protein precipitation method to extract xanthopterin from serum or plasma samples.
Materials:
-
Human serum or plasma sample
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA) solution (15% w/v) - Alternative precipitating agent
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Thaw frozen serum or plasma samples at room temperature.
-
Vortex the sample for 15 seconds.
-
-
Protein Precipitation (Acetonitrile Method):
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to sample).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Protein Precipitation (TCA Method - Alternative):
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 50 µL of 15% TCA solution.
-
Vortex for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Filtration:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-fluorescence analysis.
-
Protocol 3: Extraction of Xanthopterin from Dried Blood Spots (DBS) for LC-MS/MS Analysis
This protocol provides a general method for the extraction of xanthopterin from dried blood spots for subsequent analysis.
Materials:
-
Dried blood spot (DBS) card
-
DBS puncher (e.g., 3 mm)
-
Extraction solvent (e.g., acetonitrile or methanol with 0.1% formic acid)
-
96-well plate or microcentrifuge tubes
-
Plate shaker or vortex mixer
-
Centrifuge
Procedure:
-
DBS Punching:
-
Punch out a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate or a microcentrifuge tube.
-
-
Extraction:
-
Add 100-200 µL of the extraction solvent to each well or tube containing a DBS punch.
-
Seal the plate or cap the tubes and shake on a plate shaker for 30-60 minutes at room temperature, or vortex for 1-2 minutes.
-
-
Centrifugation:
-
Centrifuge the plate or tubes at 4000 x g for 15 minutes to pellet the filter paper and any precipitated material.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or new microcentrifuge tubes.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted samples at 10,000 x g for 5 minutes to remove any remaining particulates before transferring to HPLC vials.
-
Visualizations
Pteridine Biosynthesis Pathway
The following diagram illustrates the metabolic pathway leading to the synthesis of xanthopterin and other related pteridines.
Caption: Simplified pteridine biosynthesis pathway leading to xanthopterin.
General Experimental Workflow
The diagram below outlines a typical workflow for the extraction and analysis of xanthopterin from biological samples.
Caption: General workflow for xanthopterin extraction and analysis.
References
- 1. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Pteridine Normalization Methods in Urine for Detection of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Cytotoxicity of Xanthopterin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthopterin, a pteridine compound found in various biological systems, has garnered interest for its potential cytotoxic effects on cancer cells. Accurate and reproducible measurement of this cytotoxicity is crucial for evaluating its therapeutic potential. These application notes provide detailed protocols for three common cell-based assays to assess the cytotoxic effects of xanthopterin: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection.
Data Presentation
Quantitative data from cytotoxicity assays are essential for comparing the effects of xanthopterin across different cell lines and experimental conditions. Below is a template for summarizing key cytotoxic parameters. Researchers can populate this table with their experimental data.
| Cell Line | Assay Type | Parameter | Value | Treatment Time (hours) |
| MCF-7 | MTS | IC50 | 109 ± 13 µM[1] | 24 |
| User-defined | MTT/MTS | IC50 | e.g., X µM | e.g., 24, 48, 72 |
| User-defined | LDH Release | % Cytotoxicity | e.g., Y% at Z µM | e.g., 24, 48, 72 |
| User-defined | Annexin V | % Apoptotic Cells | e.g., A% at B µM | e.g., 24, 48 |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Materials:
-
Xanthopterin stock solution (dissolved in a suitable solvent, e.g., DMSO or cell culture medium)
-
Target cells in culture
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Xanthopterin Treatment: Prepare serial dilutions of xanthopterin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of xanthopterin. Include vehicle-treated (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the concentration of xanthopterin to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.
Materials:
-
Xanthopterin stock solution
-
Target cells in culture
-
Complete cell culture medium (serum-free medium is recommended during the assay to reduce background)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Xanthopterin Treatment: Treat cells with serial dilutions of xanthopterin. Include the following controls:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: Solvent effect on LDH release.
-
Maximum LDH Release Control: Add lysis buffer 1 hour before the end of the incubation period.
-
Medium Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Xanthopterin stock solution
-
Target cells in culture
-
6-well plates or culture flasks
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of xanthopterin for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by xanthopterin.
Hypothetical Signaling Pathway for Xanthopterin-Induced Apoptosis
While the precise signaling pathway for xanthopterin-induced cytotoxicity is not yet fully elucidated, based on studies of the related molecule xanthurenic acid, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This hypothetical pathway is presented below.
References
Application Note & Protocol: In Vivo Formulation of Xanthopterin Hydrate for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the preparation of xanthopterin hydrate formulations suitable for in vivo animal studies. Due to its poor aqueous solubility, specialized formulation strategies are required to ensure consistent and reliable delivery.
Introduction
This compound is a pteridine compound originally isolated from the wings of butterflies[1][2]. It plays a role in various biological processes and can substitute for folic acid in the nutrition of some animal species[1][3]. Research indicates that this compound can influence cell growth and differentiation, inhibit RNA synthesis, and has been observed to cause renal growth and hypertrophy in rats[4].
A significant challenge in the in vivo study of this compound is its low water solubility, which can lead to poor or variable drug absorption and limit its therapeutic evaluation. This document outlines two common formulation strategies to overcome this challenge: a suspension for oral administration and a solubilized formulation using a co-solvent system for parenteral routes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₅O₃ | |
| Molecular Weight | 197.15 g/mol | |
| Appearance | Light yellow to brown solid powder/crystal | |
| CAS Number | 5979-01-1 | |
| Water Solubility | 25 mg/L (at 22.5 ºC) | |
| DMSO Solubility | 1 - 5 mg/mL (Sonication and heating recommended) | |
| PBS (pH 7.2) Solubility | 10 mg/mL |
Note: The reported high solubility in PBS may vary; empirical testing is recommended.
Formulation Strategies for Poorly Soluble Compounds
For compounds like this compound, which are classified as poorly soluble, several formulation strategies can be employed to enhance bioavailability for in vivo studies. The choice of strategy depends on the intended route of administration, the required dose, and the toxicological profile of the excipients.
-
Suspensions: The drug is suspended as fine particles in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose). This is a common approach for oral administration.
-
Co-solvent Systems: The drug is dissolved in a mixture of a primary solvent (like DMSO) and one or more co-solvents (like polyethylene glycol) that are miscible with the final aqueous vehicle. This is often used for parenteral injections.
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems can improve solubilization and absorption in the gastrointestinal tract.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their apparent water solubility.
This note will focus on the two most direct and widely used methods: suspensions for oral delivery and co-solvent systems for parenteral delivery.
Experimental Protocols
Caution: Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling chemical reagents. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol describes the preparation of a homogenous suspension using sodium carboxymethylcellulose (CMC-Na), a common and effective suspending agent.
A. Materials and Equipment
-
This compound powder
-
Sodium Carboxymethylcellulose (CMC-Na, low viscosity)
-
Sterile water for injection or deionized water
-
Mortar and pestle
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Oral gavage needles
B. Formulation Components
| Component | Example Concentration | Purpose |
| This compound | 5 - 20 mg/kg | Active Pharmaceutical Ingredient (API) |
| Vehicle | 0.5% (w/v) CMC-Na in water | Suspending agent |
| Dosing Volume | 5 - 10 mL/kg (mice) | Vehicle volume |
C. Step-by-Step Procedure
-
Prepare the Vehicle:
-
Weigh the required amount of CMC-Na (e.g., 50 mg for 10 mL of 0.5% solution).
-
Heat about half of the total required volume of sterile water (e.g., 5 mL) to approximately 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once dispersed, add the remaining volume of room temperature water and continue stirring until the CMC-Na is fully dissolved and the solution is clear and uniform.
-
Allow the vehicle to cool to room temperature.
-
-
Prepare the Suspension:
-
Calculate the total amount of this compound needed based on the desired dose (e.g., 10 mg/kg), the number of animals, and the average animal weight. Add a small excess (e.g., 10%) to account for transfer losses.
-
Weigh the calculated amount of this compound powder.
-
For a finer particle size, gently triturate the powder using a mortar and pestle.
-
Add a small volume of the prepared 0.5% CMC-Na vehicle to the powder to form a paste. This helps in wetting the powder.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the mixture to a vial and continue to stir with a magnetic stirrer for at least 15-30 minutes before dosing to ensure a homogenous suspension.
-
-
Administration:
-
Stir the suspension continuously or vortex immediately before drawing each dose to ensure uniformity.
-
Administer the formulation to the animals using an appropriate size oral gavage needle.
-
The typical administration volume for mice is 10 mL/kg.
-
Protocol 2: Preparation of a Solubilized Formulation for Intraperitoneal (IP) Injection
This protocol uses a co-solvent system to dissolve this compound for parenteral administration. A common vehicle is a combination of DMSO, PEG300, Tween 80, and saline.
A. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringes and needles for injection
B. Formulation Components
| Component | Example Ratio (v/v) | Purpose |
| This compound | 1 - 10 mg/kg | Active Pharmaceutical Ingredient (API) |
| Vehicle | Up to 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | Co-solvent System |
| Dosing Volume | 5 - 10 mL/kg (mice) | Vehicle volume |
C. Step-by-Step Procedure
-
Calculate and Weigh:
-
Determine the total amount of this compound required for the study.
-
Weigh the powder and place it in a sterile vial.
-
-
Dissolve the Compound:
-
Add the required volume of DMSO to the vial containing the this compound. (e.g., for a final 10 mL formulation, add 1 mL of DMSO).
-
Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming (up to 80°C) can aid dissolution but check for compound stability. The solution should be clear.
-
-
Add Co-solvents:
-
Add the required volume of PEG300 (e.g., 4 mL) to the DMSO solution and vortex until mixed thoroughly.
-
Add the required volume of Tween 80 (e.g., 0.5 mL) and vortex again until the solution is homogenous.
-
-
Final Dilution:
-
Slowly add the sterile saline (e.g., 4.5 mL) to the mixture, vortexing between small additions to prevent precipitation of the compound.
-
The final solution should be clear. If any precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).
-
-
Administration:
-
Administer the solution via intraperitoneal injection. The recommended maximum volume for IP injection in mice is 10 mL/kg.
-
Inject into the lower right abdominal quadrant to avoid the bladder and cecum.
-
Formulations containing DMSO and other solvents can be irritating; monitor animals for any signs of discomfort post-injection.
-
Visualized Workflows and Diagrams
Caption: General experimental workflow from powder to animal administration.
Caption: Decision logic for selecting a formulation strategy.
Caption: High-level summary of reported biological activities of Xanthopterin.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Xanthopterin Hydrate
For researchers, scientists, and drug development professionals, achieving the desired concentration of Xanthopterin Hydrate in aqueous solutions is a critical step for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the solubilization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound not dissolving in water?
This compound has very low intrinsic solubility in water, reported to be approximately 25 mg/L.[1] This poor solubility is a common challenge. Simply adding the powder to water will likely result in a suspension rather than a true solution.
Q2: I'm seeing particles in my solution even after vigorous mixing. What is happening?
This indicates that the this compound has not fully dissolved and may be present as a suspension or has begun to aggregate. Aggregation of hydrophobic compounds in aqueous environments is a common phenomenon that can hinder accurate downstream applications.
Q3: My this compound initially dissolved in DMSO, but precipitated when I added it to my aqueous buffer. How can I prevent this?
This is a common issue known as "crashing out." While this compound shows good solubility in DMSO (around 1-5 mg/mL), its low aqueous solubility means that upon dilution into an aqueous buffer, the solution can become supersaturated, leading to precipitation.[2][3][4][5]
Troubleshooting Steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize the DMSO concentration: While aiming for a low final DMSO concentration to avoid solvent effects on your experiment, a slightly higher percentage (e.g., 1-5%) may be necessary to maintain solubility.
-
Serial dilutions: Instead of a single large dilution, try adding the DMSO stock solution to the aqueous buffer in a stepwise manner with vigorous mixing between each addition.
-
Use of co-solvents: Incorporating a water-miscible co-solvent in your final aqueous solution can increase the solubility of this compound.
Q4: What methods can I use to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.
-
Use of Co-solvents: Adding organic solvents that are miscible with water can increase the solubility of hydrophobic compounds.
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate poorly soluble molecules, increasing their apparent solubility in water.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its dissolution rate and solubility.
Quantitative Data on Solubility
The following tables summarize key solubility data for this compound.
Table 1: Solubility in Different Solvents
| Solvent | Solubility | Notes |
| Water | ~25 mg/L | Very poorly soluble. |
| DMSO | 1-5 mg/mL | Sonication and warming may be required. |
| PBS (pH 7.2) | ~10 mg/mL | Significantly more soluble than in pure water, indicating pH and salt effects. |
Table 2: UV-Vis Absorbance Maxima of Xanthopterin at Different pH Values
| pH | Wavelength (λmax) |
| 1.0 | 261 nm, 356 nm |
| 7.0 | 278 nm, 390 nm |
| 13.0 | 255 nm, 394 nm |
This data is useful for quantitative analysis using UV-Vis spectrophotometry.
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This method is a standard approach to determine the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate buffers at various pH values)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing the aqueous buffer of interest.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the appropriate buffer to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at the appropriate λmax for the given pH (see Table 2).
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder into a sterile, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1-5 mg/mL).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication can be applied.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Pteridine Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway leading to the formation of Xanthopterin and other pteridines.
Caption: Simplified pteridine biosynthesis pathway.
Experimental Workflow for Improving this compound Solubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A logical workflow for enhancing solubility.
References
Xanthopterin hydrate stability issues and degradation prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of xanthopterin hydrate, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a pteridine compound, a class of heterocyclic molecules with important biological roles. It is a yellow crystalline solid found in various biological systems and is a subject of research in enzymology, cancer, and immunology. Like many pteridine derivatives, this compound is susceptible to degradation under common laboratory conditions, which can significantly impact experimental results and the shelf-life of formulations. Its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Q2: What are the visible signs of this compound degradation?
A2: The primary visual indicator of this compound degradation is a change in the appearance of the solid or solution. For the yellow crystalline solid, this may manifest as a change in color or texture. In solution, degradation can be observed as a fading of the yellow color, a shift in hue, or the formation of precipitate. For quantitative analysis, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) are strong indicators of degradation.
Q3: What are the primary factors that cause this compound to degrade?
A3: The main factors contributing to the degradation of this compound include:
-
Light Exposure (Photosensitivity): Pteridines are often photosensitive and can degrade upon exposure to UV or ambient laboratory light.
-
pH: The stability of this compound is highly dependent on the pH of the solution. Extreme pH values can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: this compound is susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.
Q4: How should I prepare and store this compound solutions to minimize degradation?
A4: To ensure the stability of your this compound solutions, follow these guidelines:
-
Use High-Purity Solvents: Use deoxygenated, high-purity solvents (e.g., DMSO, water) for dissolution.
-
Protect from Light: Prepare and handle solutions under subdued light. Use amber vials or wrap containers with aluminum foil.
-
Control pH: Maintain the pH of aqueous solutions within a stable range, preferably neutral to slightly acidic, using an appropriate buffer system.
-
Maintain Low Temperatures: Prepare solutions at low temperatures (e.g., on ice) and store them at -20°C or -80°C for long-term use.
-
Work Quickly: Prepare solutions fresh before use whenever possible.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Solution |
| Inconsistent results in biological assays. | Degradation of this compound stock or working solutions. | Prepare fresh solutions for each experiment. Validate the concentration and purity of your stock solution regularly using a stability-indicating HPLC method. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products due to improper handling or storage. | Review your sample preparation and handling procedures. Ensure solutions are protected from light and maintained at a stable pH and low temperature. Use a freshly prepared standard to confirm the retention time of pure this compound. |
| Loss of yellow color in solution. | Significant degradation of the xanthopterin molecule. | Discard the solution. Prepare a fresh solution following the recommended handling and storage procedures. Investigate potential sources of degradation in your experimental setup (e.g., prolonged exposure to light, incompatible buffer components). |
| Precipitate formation in aqueous solutions. | Poor solubility or degradation leading to insoluble products. | This compound has low water solubility.[1] Ensure the concentration is within its solubility limit. For higher concentrations, consider using a co-solvent like DMSO. If precipitation occurs in a previously clear solution, it is likely due to degradation. |
Quantitative Data on Stability
While specific kinetic data for this compound degradation is not extensively available in the public domain, the following table summarizes general stability information based on the behavior of related pteridine compounds and general chemical principles.
| Condition | Parameter | Expected Stability of this compound | Prevention/Mitigation Strategy |
| Temperature | Storage of Solid | Stable at -20°C for up to 3 years.[2] | Store in a tightly sealed container in a freezer. |
| Storage of Solution | Stable for up to 1 year at -80°C in a suitable solvent (e.g., DMSO).[2] | Aliquot into single-use vials to avoid freeze-thaw cycles. | |
| Elevated Temperature | Degradation rate increases with temperature. | Avoid heating solutions unless necessary for dissolution, and if so, use minimal heat for the shortest possible time.[2][3] | |
| pH | Acidic (pH < 4) | Generally more stable. | Use acidic buffers for aqueous solutions where compatible with the experiment. |
| Neutral (pH 7) | Moderate stability. | Use buffered solutions and prepare fresh. | |
| Basic (pH > 8) | Prone to degradation. | Avoid basic conditions unless required for the experiment, and use solutions immediately. | |
| Light | UV Radiation | Rapid degradation. | Work under yellow or red light. Use UV-protective vials. |
| Ambient Light | Gradual degradation. | Minimize exposure by working in a dimly lit area and using opaque or amber containers. | |
| Oxidation | Air (Oxygen) | Susceptible to oxidation. | Use deoxygenated solvents. Store solutions under an inert atmosphere (N₂ or Ar). Consider adding antioxidants if compatible with the experimental system. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for pteridines.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound (Molecular Weight: 197.15 g/mol ) in a sterile microcentrifuge tube under subdued light.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis or Fluorescence)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Incubate at 60°C for 24 hours. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at room temperature for 2 hours. Withdraw samples at various time points (e.g., 0, 0.5, 1, 2 hours), neutralize with an equivalent amount of HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. Withdraw samples at various time points and analyze by HPLC.
-
Thermal Degradation: Place solid this compound in a controlled temperature oven at 80°C for 48 hours. Also, prepare a solution of this compound in a suitable solvent and incubate at 60°C. Analyze samples at different time points.
-
Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Use a dark control sample stored under the same conditions but protected from light. Analyze both samples by HPLC.
Analysis: For each condition, analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an untreated standard. Look for a decrease in the area of the main xanthopterin peak and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Recommended workflow for handling and storing this compound to maintain stability.
Caption: Logical workflow for a forced degradation study of this compound.
References
Troubleshooting unexpected results in Xanthopterin hydrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthopterin hydrate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a straightforward question-and-answer format.
1. Solubility and Solution Preparation
-
Question: I am having difficulty dissolving this compound. What is the recommended procedure for preparing stock solutions?
-
Answer: this compound is known to have poor solubility in many common solvents. For optimal dissolution, consider the following:
-
Recommended Solvents:
-
DMSO: Prepare solutions at a concentration of up to 4 mg/mL. Sonication and heating to 80°C are recommended to aid dissolution.[1] Use fresh, anhydrous DMSO as moisture can reduce solubility.
-
Methanol with 0.3% v/v Ammonia: This solvent system has also been reported to be effective.
-
-
Procedure for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO).
-
If using DMSO, sonicate the mixture and gently warm it to 80°C until the solid is completely dissolved.
-
Allow the solution to cool to room temperature before use.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.
-
-
-
Question: My this compound solution appears to have precipitated after storage. What could be the cause and how can I prevent this?
-
Answer: Precipitation upon storage can be due to several factors:
-
Supersaturation: The initial stock solution may have been supersaturated. Ensure you are not exceeding the recommended concentrations.
-
Temperature Fluctuations: Changes in temperature can decrease solubility. Store your stock solutions at a constant and appropriate temperature (-80°C is recommended for long-term storage in solvent).
-
Solvent Evaporation: If not sealed properly, evaporation of the solvent can increase the concentration and lead to precipitation. Use tightly sealed vials.
-
Moisture Absorption: If using DMSO, it can absorb moisture from the air, which can reduce the solubility of this compound. Use anhydrous DMSO and handle it in a low-humidity environment.
-
2. Experimental Results and Interpretation
-
Question: I am observing inconsistent results in my cell viability assays. What could be the reason?
-
Answer: Inconsistent results in cell viability assays can stem from several sources:
-
Compound Stability: Xanthopterin, like other pteridines, can be sensitive to light, pH, and temperature.[2][3] It is advisable to prepare fresh dilutions from your stock solution for each experiment and minimize the exposure of your working solutions to light.
-
Cell Proliferation State: The effect of Xanthopterin on cell growth can be dependent on the proliferative state of the cells. It has been shown to inhibit the proliferation of primary renal proximal tubule cells and LLC-PK1 cells during their growth phase, while confluent cells were less sensitive.
-
Cell Line Specificity: The cytotoxic effects of Xanthopterin can vary between different cell lines. For example, the IC50 for MCF-7 human breast cancer cells has been reported to be 109 ± 13 µM.[4]
-
Assay Interference: Xanthopterin is a yellow-colored compound and has inherent fluorescence. This can potentially interfere with colorimetric (e.g., MTT, MTS) and fluorometric assays. It is crucial to include appropriate controls, such as wells with this compound but without cells, to account for any background absorbance or fluorescence.
-
-
Question: My fluorescence readings are fluctuating or showing high background. How can I troubleshoot this?
-
Answer: Xanthopterin is a fluorescent molecule, which can be both an advantage for certain detection methods and a source of interference in others.
-
Check Excitation/Emission Wavelengths: Ensure your instrument settings are appropriate for Xanthopterin's known fluorescence maxima (Excitation: ~386-390 nm, Emission: ~456 nm).
-
Background Subtraction: Always include a blank control containing the same concentration of this compound in the same medium as your experimental samples to measure and subtract the background fluorescence.
-
Potential for Quenching: Interactions with other molecules in your experimental system could potentially quench the fluorescence of Xanthopterin.
-
3. Compound Stability and Handling
-
Question: How stable is this compound in solution and as a solid?
-
Answer: The stability of this compound is influenced by several factors:
-
In Solution: Pteridine compounds are generally susceptible to degradation in the presence of light and at certain pH values.[2] It is recommended to protect solutions from light by using amber vials or covering them with foil. Prepare fresh working solutions from a frozen stock for each experiment.
-
As a Solid: As a powder, this compound should be stored at -20°C, protected from moisture.
-
Oxidation: Reduced forms of pteridines are particularly sensitive to oxidation. While Xanthopterin is an oxidized pterin, care should still be taken to minimize exposure to air for prolonged periods.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Concentration Range (µM) | IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 (Human Breast Carcinoma) | MTS | 7.8 - 500 | 109 ± 13 | 24 | |
| PC-3 (Human Prostate Cancer) | Not Specified | Not Specified | Inhibition observed | Time-dependent | |
| Primary Renal Proximal Tubule Cells (RPTC) | Not Specified | Not Specified | Inhibition of proliferation | Not Specified | |
| LLC-PK1 (Porcine Kidney Epithelial) | Not Specified | Not Specified | Inhibition of proliferation | Not Specified |
Table 2: Reported Effects of Xanthopterin on Nitric Oxide Production
| Cell Line | Stimulation | Effect | Observation | Reference |
| RAW 264.7 (Mouse Macrophage) | Lipopolysaccharide (LPS) | Reduction of Nitric Oxide | Dose-dependent |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator
-
Heating block or water bath set to 80°C
-
-
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 4 mg/mL.
-
Vortex briefly to mix.
-
Place the vial in a sonicator bath for 10-15 minutes.
-
Transfer the vial to a heating block or water bath at 80°C and incubate, with occasional vortexing, until the powder is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell Viability (MTS) Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
MTS reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells. Also, include wells with the highest concentration of this compound in medium without cells to check for background absorbance.
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from all readings and calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
References
- 1. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of xanthopterin and isoxanthopterin in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Xanthopterin Hydrate Concentration Ranges for Cytotoxicity Assays
Welcome to the technical support center for optimizing cytotoxicity assays using Xanthopterin hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A good starting point for most cancer cell lines is a broad range from 1 µM to 500 µM. A study on the MCF-7 human breast cancer cell line found an IC50 (the concentration that inhibits 50% of cell viability) of approximately 109 µM when treated for 24 hours.[1][2] Therefore, a dilution series that brackets this value is recommended for initial screening.
Q2: How should I prepare and dissolve this compound for my experiments?
This compound has limited solubility in aqueous solutions. It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and then further diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q3: My untreated control cells show low viability. What could be the cause?
Low viability in control wells can be due to several factors:
-
High Cell Density: Over-confluent cells can lead to nutrient depletion and accumulation of toxic waste products.
-
Pipetting Errors: Aggressive pipetting can cause shear stress and damage cells.
-
Contamination: Microbial contamination can negatively impact cell health.
-
Suboptimal Culture Conditions: Incorrect media, serum, or incubator settings (temperature, CO2, humidity) can all affect cell viability.
Q4: I am observing higher absorbance/fluorescence in my this compound-treated wells compared to the control, suggesting over 100% viability. Why is this happening?
This is a known artifact in some cytotoxicity assays and can be caused by:
-
Compound Interference: this compound, being a colored compound, may interfere with the absorbance reading of colorimetric assays like MTT and XTT. It is crucial to run a cell-free control with this compound in the media to check for any direct reaction with the assay reagent.
-
Increased Metabolic Activity: At certain concentrations, a compound might induce a temporary increase in cellular metabolism without an actual increase in cell number, leading to a higher signal in metabolic-based assays.
Q5: My results are inconsistent between experiments. What are the common causes of high variability?
High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating.
-
"Edge Effect" in 96-well Plates: The outer wells of a plate are more prone to evaporation, leading to changes in media concentration. It is good practice to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Presence of Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.
-
Compound Instability: If this compound is unstable in your culture medium, it could lead to variable results. It is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guide
This section provides a structured approach to troubleshooting unexpected results in common cytotoxicity assays when using this compound.
| Problem | Possible Cause | Troubleshooting Tip |
| Low Absorbance/Fluorescence Signal | Insufficient cell number. | Optimize cell seeding density by performing a cell titration experiment to find the linear range of your assay. |
| Assay reagent is toxic to cells. | Reduce the incubation time with the reagent (e.g., MTT) or switch to a less toxic alternative like XTT or a non-enzymatic assay like Neutral Red. | |
| Incorrect wavelength or filter settings. | Double-check the manufacturer's protocol for the correct absorbance/fluorescence wavelengths for your specific assay. | |
| High Background Signal | Autofluorescence of this compound. | Run a control with this compound in cell-free media to quantify its intrinsic fluorescence and subtract this from your experimental values. Consider using a red-shifted fluorescent dye for your assay, as autofluorescence is often lower at higher wavelengths. |
| Contamination of reagents or media. | Use fresh, sterile reagents and media. Regularly test for mycoplasma contamination. | |
| Direct reduction of tetrazolium salt by this compound. | In a cell-free system, mix this compound with your tetrazolium-based reagent (MTT, XTT) to see if a color change occurs. If it does, consider using an alternative assay like Neutral Red or a crystal violet assay. | |
| Unexpected Dose-Response Curve (e.g., non-sigmoidal) | Hormetic effect (low-dose stimulation, high-dose inhibition). | This is a real biological effect. Report the observed dose-response relationship. |
| Compound precipitation at high concentrations. | Visually inspect the wells for any precipitate. If observed, you may need to adjust the solvent or the highest concentration tested. | |
| Cell clumping. | Ensure a single-cell suspension during seeding. For adherent cells, check for even distribution after attachment. |
Data Presentation
The following table summarizes the reported cytotoxic effects of this compound on various cell lines. Researchers should use this data as a starting point and optimize the concentration range for their specific cell line and experimental conditions.
| Cell Line | Cancer Type | Assay | Concentration Range Tested | IC50 | Incubation Time | Reference |
| MCF-7 | Breast Adenocarcinoma | MTS | 7.8 - 500 µM | ~109 µM | 24 hours | [1][2] |
| PC-3 | Prostate Cancer | Not specified | Not specified | Growth inhibition observed | Time-dependent | [1] |
| Primary Renal Proximal Tubule Cells (RPTC) | Normal | Not specified | Not specified | Proliferation inhibition observed | Not specified | |
| LLC-PK1 | Porcine Kidney Epithelial | Not specified | Not specified | Proliferation inhibition observed | Not specified |
Experimental Protocols
Below are detailed methodologies for three common cytotoxicity assays. It is crucial to optimize parameters such as cell seeding density and incubation times for your specific cell line and experimental setup.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This is another tetrazolium-based colorimetric assay that produces a soluble formazan product, simplifying the procedure.
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with this compound as described above.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add the prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Reading: Measure the absorbance of the soluble formazan product at a wavelength of 450 nm. A reference wavelength of 650 nm is typically used for background correction.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding: Plate cells in a 96-well plate and treat with this compound as described in the previous protocols.
-
Media Removal: After the treatment period, aspirate the cell culture medium containing the test compound.
-
Neutral Red Incubation: Add medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL) to each well and incubate for approximately 2-3 hours at 37°C.
-
Washing: After incubation, remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., a solution of acetic acid and ethanol) to each well to extract the dye from the lysosomes of viable cells.
-
Absorbance Reading: Shake the plate for a few minutes to ensure complete solubilization of the dye and measure the absorbance at approximately 540 nm.
Visualizations
Experimental Workflow
Caption: General workflow for a cytotoxicity assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues.
Potential Signaling Pathway
While the precise signaling pathway for Xanthopterin-induced cytotoxicity in all cancer cells is not fully elucidated, pteridine derivatives have been shown to induce apoptosis. A plausible mechanism involves the intrinsic apoptosis pathway.
Caption: A potential intrinsic apoptosis pathway induced by Xanthopterin.
References
Technical Support Center: Overcoming Autofluorescence in Fluorescence Microscopy
Disclaimer: There is no scientific evidence in the provided search results to support the use of Xanthopterin hydrate for reducing or overcoming autofluorescence in biological imaging. In fact, Xanthopterin itself is a fluorescent molecule. This guide focuses on established and scientifically validated methods for mitigating autofluorescence.
Autofluorescence is the natural fluorescence emitted by biological structures, which can interfere with the detection of specific fluorescent signals in microscopy, leading to poor image quality and inaccurate data.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the impact of autofluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it?
A1: Autofluorescence is the inherent fluorescence of biological materials when illuminated with light.[1][3] It is not caused by the application of fluorescent dyes. Common sources of autofluorescence include endogenous molecules like NAD(P)H, flavins, collagen, and elastin.[1] Additionally, sample preparation methods, such as fixation with aldehydes (e.g., formaldehyde, glutaraldehyde), can induce autofluorescence.
Q2: How can I determine if my sample has an autofluorescence problem?
A2: The most straightforward method is to examine an unstained control sample under the fluorescence microscope using the same settings as your stained samples. If you observe significant fluorescence in the unstained sample, you are likely dealing with autofluorescence.
Q3: What are the general strategies to reduce autofluorescence?
A3: There are several approaches to combat autofluorescence:
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Spectral Separation: Choose fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.
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Chemical Quenching: Treat samples with quenching agents that reduce the fluorescence of endogenous fluorophores.
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Photobleaching: Intentionally expose the sample to intense light to destroy the autofluorescent molecules before imaging your target.
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Proper Sample Preparation: Optimize fixation protocols and perfuse tissues to remove red blood cells, which are a source of autofluorescence.
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Image Processing: Use software to subtract the background fluorescence signal.
Q4: Are there commercially available reagents to reduce autofluorescence?
A4: Yes, several commercial kits are available that are designed to quench autofluorescence from various sources. Examples include TrueVIEW™, MaxBlock™, and TrueBlack™ Lipofuscin Autofluorescence Quencher. These kits have been shown to significantly reduce autofluorescence intensity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in all channels | Broad-spectrum autofluorescence from the tissue or fixation. | - Treat the sample with a broad-spectrum quenching agent like Sudan Black B or a commercial quenching kit. - Consider switching to a fixative other than glutaraldehyde, or reduce fixation time. - Photobleach the sample before antibody incubation. |
| Granular, punctate fluorescence, especially in older tissues | Accumulation of lipofuscin, an age-related pigment. | - Use a lipofuscin-specific quencher like TrueBlack™ or Sudan Black B. |
| Fibrous, structured autofluorescence | Presence of collagen and elastin fibers. | - Choose fluorophores with emission spectra that do not overlap with the emission of collagen and elastin (typically in the blue-green range). |
| Autofluorescence is still present after quenching | The quenching agent is not effective for the specific source of autofluorescence in your sample. | - Try a different quenching agent. Not all quenchers work equally well for all types of autofluorescence. - Combine chemical quenching with photobleaching. |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching
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After the final washing step of your immunofluorescence protocol, incubate the slides in a 0.1% Sudan Black B solution in 70% ethanol for 5-10 minutes at room temperature.
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Rinse the slides thoroughly in PBS or 70% ethanol to remove excess Sudan Black B.
-
Mount the coverslips with an appropriate mounting medium. Note: Sudan Black B can introduce a slight color to the tissue and may not be compatible with all mounting media.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
Following fixation and permeabilization, wash the samples with PBS.
-
Incubate the samples in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 10-15 minutes at room temperature.
-
Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with the blocking and antibody incubation steps of your immunofluorescence protocol. Caution: Sodium borohydride is a chemical reducing agent and should be handled with care.
Quantitative Data on Autofluorescence Reduction
The following table summarizes the reported effectiveness of various autofluorescence quenching methods.
| Quenching Method | Target Autofluorescence Source | Reported Reduction Efficiency | Reference |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Lipofuscin | 89-93% | |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | General | 90-95% | |
| Sudan Black B | Lipofuscin | Up to 88% | |
| Sodium Borohydride | Aldehyde-induced | Variable, can be effective | |
| Photochemical Bleaching | General | ~80% decrease in brightest signals |
Visualizing Experimental Workflows
Workflow for Reducing Autofluorescence
Caption: A decision-making workflow for addressing autofluorescence in fluorescence microscopy.
Signaling Pathway Diagram: Common Sources of Autofluorescence
References
How to address poor solubility of xanthopterin in experimental buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of xanthopterin in experimental buffers. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of xanthopterin in aqueous solutions?
A1: Xanthopterin generally exhibits low solubility in aqueous solutions. Its water solubility is reported to be approximately 25 mg/L at 22.5 °C.[1][2][3] However, its solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of xanthopterin?
A2: Xanthopterin is an ionizable compound with a pKa of approximately 6.59 at 20°C.[1][2] This means that its solubility can be significantly increased in alkaline conditions (pH > 7), where it will deprotonate to form a more soluble salt. In acidic conditions, its solubility is generally lower. For example, in PBS at pH 7.2, the solubility can increase to as much as 10 mg/ml.
Q3: Can I use organic solvents to dissolve xanthopterin?
A3: Yes, organic solvents can be used to prepare stock solutions of xanthopterin. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent. It is also soluble in methanol with the addition of a small amount of ammonia (0.3% v/v). When using a co-solvent like DMSO for cell-based assays, it is crucial to ensure the final concentration in your experimental buffer is low enough (typically <0.5%) to avoid cytotoxicity.
Q4: Are there any other methods to improve the solubility of xanthopterin?
A4: Yes, several other techniques can be employed:
-
Sonication: Using an ultrasonic bath can provide the energy needed to break down the crystal lattice of the compound and enhance dissolution.
-
Gentle Warming: Carefully warming the solution can also help increase solubility. However, be cautious as some pteridine compounds can be sensitive to heat.
-
Use of a Co-solvent System: Dissolving the compound in a small amount of a strong organic solvent like DMSO first and then diluting it with the aqueous buffer can improve overall solubility.
Troubleshooting Common Issues
Issue 1: Xanthopterin is not dissolving in my neutral buffer (e.g., PBS pH 7.4).
-
Possible Cause: The pH of the buffer may not be high enough to significantly increase the solubility of xanthopterin.
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Solution:
-
Adjust the pH: Try increasing the pH of your buffer slightly (e.g., to pH 8.0-9.0) to facilitate the dissolution of xanthopterin. Remember to readjust the pH to your desired experimental value after the compound has dissolved.
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Prepare a Concentrated Stock in Alkaline Solution: Dissolve xanthopterin in a small volume of a dilute basic solution (e.g., 0.01 M NaOH) to create a concentrated stock. Then, dilute this stock into your experimental buffer. Ensure the final pH of your working solution is correct for your experiment.
-
Issue 2: My xanthopterin precipitates out of solution after initial dissolution.
-
Possible Cause: This can happen if the solution is supersaturated or if the solvent composition changes (e.g., evaporation of a volatile co-solvent).
-
Solution:
-
Maintain a Consistent Temperature: Store and use your xanthopterin solution at a constant temperature to avoid precipitation due to temperature fluctuations.
-
Use a Co-solvent System: A well-chosen co-solvent mixture can help maintain the stability of the compound in solution. If you prepared a stock in an organic solvent, ensure the final concentration in the aqueous buffer does not exceed the solubility limit.
-
Issue 3: I need to avoid organic solvents for my cell-based assay.
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Possible Cause: Organic solvents like DMSO can be toxic to cells at higher concentrations.
-
Solution:
-
pH Adjustment: This is the preferred method. Prepare your xanthopterin solution in an aqueous buffer with an adjusted pH to form a soluble salt.
-
Formulation Strategies: For more complex applications, consider creating a salt form of the compound with improved aqueous solubility.
-
Quantitative Data Summary
The following table summarizes the known solubility data for xanthopterin in various solvents.
| Solvent/Buffer | Temperature | Solubility | Reference |
| Water | 22.5 °C | 25 mg/L | |
| PBS (pH 7.2) | Not Specified | 10 mg/mL | |
| Methanol with 0.3% v/v ammonia | Not Specified | Soluble | |
| Isoxanthopterin in Water | Not Specified | 0.005 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Xanthopterin Stock Solution using pH Adjustment
-
Weighing: Accurately weigh the desired amount of xanthopterin powder.
-
Initial Suspension: Add a small volume of your target experimental buffer (e.g., PBS) to the powder. The compound will likely not dissolve at this stage.
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pH Adjustment for Dissolution: While stirring, add a dilute basic solution (e.g., 1 M NaOH) dropwise until the xanthopterin is fully dissolved. Monitor the pH to avoid making the solution overly alkaline.
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Final pH Adjustment: Carefully adjust the pH of the solution back to your desired experimental pH using a dilute acidic solution (e.g., 1 M HCl).
-
Final Volume and Concentration: Add the experimental buffer to reach the final desired volume and concentration.
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Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter.
Protocol 2: Preparation of a Concentrated Xanthopterin Stock Solution using a Co-solvent
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Weighing: Accurately weigh the desired amount of xanthopterin powder.
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Dissolution in Organic Solvent: Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the powder and vortex or sonicate until fully dissolved.
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Dilution in Experimental Buffer: While vortexing, slowly add your experimental buffer to the dissolved xanthopterin solution to reach the desired final concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for dissolving xanthopterin.
Caption: Effect of pH on xanthopterin solubility.
References
Storage and handling recommendations for Xanthopterin hydrate to maintain stability.
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and stability of Xanthopterin hydrate to ensure experimental success and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
A1: this compound powder is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store the powder at -20°C for up to 3 years.[1] To prevent moisture absorption, it is advisable to store it under a nitrogen atmosphere.[1]
Q2: How should I store solutions of this compound?
A2: Once dissolved, aliquot the this compound solution into single-use vials to avoid repeated freeze-thaw cycles. These solutions should be stored at -80°C for up to 1 year or at -20°C for up to 1 year.[1][2]
Q3: In which solvent should I dissolve this compound?
A3: this compound has low solubility in many common solvents. Dimethyl sulfoxide (DMSO) is a recommended solvent.[1] To achieve a concentration of around 4 mg/mL (20.29 mM), sonication and heating to 80°C may be necessary. Always use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.
Q4: My this compound solution has changed color. What does this indicate?
A4: A color change in your this compound solution may be an indication of compound degradation. Pteridine compounds can be susceptible to oxidation, especially when exposed to light and air. It is recommended to prepare solutions fresh for each experiment and to store them protected from light.
Q5: Is this compound sensitive to light?
A5: Pteridine compounds, in general, can be light-sensitive. To minimize potential degradation, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in foil.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The this compound powder has clumped together.
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Possible Cause: The compound is hygroscopic and has likely absorbed moisture from the atmosphere. This can happen if the container was not sealed tightly or was opened in a humid environment.
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Solution:
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Handle the compound in a controlled, low-humidity environment, such as a glove box or a room with a dehumidifier.
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If clumping is minor, you can try to break up the clumps with a spatula before weighing.
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For critical experiments, it may be necessary to dry the compound under a vacuum. However, be cautious as excessive heating can cause degradation.
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Always reseal the container tightly and quickly after use.
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Issue 2: this compound is not dissolving properly in DMSO.
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Possible Cause 1: The concentration you are trying to achieve is too high for the given conditions.
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Solution 1: Try preparing a more dilute solution. If a higher concentration is necessary, gentle warming (up to 80°C) and sonication can aid dissolution.
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Possible Cause 2: The DMSO used may have absorbed moisture, which can negatively affect the solubility of this compound.
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Solution 2: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.
Issue 3: I am observing unexpected or inconsistent results in my experiments.
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Possible Cause 1: The this compound may have degraded due to improper storage or handling.
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Solution 1:
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Review your storage and handling procedures against the recommendations.
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Prepare fresh solutions from a new stock of the compound.
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If possible, assess the purity of your compound or solution using an analytical technique like HPLC.
-
-
Possible Cause 2: The compound may have precipitated out of solution, especially if the stock solution was stored at a low temperature.
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Solution 2:
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Before use, visually inspect the solution for any precipitate.
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If precipitate is present, try to redissolve it by gentle warming and sonication.
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For cellular assays, ensure that the final concentration of DMSO is not toxic to the cells and that the compound remains soluble in the final culture medium.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and stability of this compound.
| Parameter | Condition | Recommendation | Citation |
| Storage (Powder) | Long-term | -20°C for up to 3 years | |
| Handling | Store in a tightly closed container, away from moisture, under a nitrogen atmosphere. | ||
| Storage (In Solvent) | -80°C | Up to 1 year | |
| -20°C | Up to 1 year | ||
| Solubility | DMSO | 4 mg/mL (20.29 mM) with sonication and heating to 80°C |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound. Method optimization may be required based on the specific equipment and degradation products.
1. Objective: To determine the purity of a this compound sample and to identify and quantify any degradation products over time under specific storage conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
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Formic acid (or other appropriate buffer components)
-
HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis)
-
Reversed-phase C18 column (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.)
-
Analytical balance
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Volumetric flasks and pipettes
-
Autosampler vials
3. Method:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Filter and degas both mobile phases before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 3 µm, 100 mm x 3.0 mm i.d.
-
Mobile Phase: A gradient elution can be used for effective separation of the parent compound from potential degradation products. For example:
-
Start with 5% Mobile Phase B.
-
Ramp to 100% Mobile Phase B over 10 minutes.
-
Hold at 100% Mobile Phase B for 2 minutes.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Xanthopterin has a characteristic excitation/emission maximum at 386/456 nm. For UV detection, monitor at an appropriate absorbance maximum.
-
Injection Volume: 10 µL
-
-
Procedure for Stability Study:
-
Prepare a batch of this compound solution and divide it into several aliquots.
-
Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
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At specified time points (e.g., 0, 1 week, 1 month, 3 months), remove an aliquot from each storage condition.
-
Analyze the samples by HPLC alongside a freshly prepared standard solution.
-
Compare the chromatograms of the stored samples to the initial sample (time 0).
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Calculate the percentage of this compound remaining and the percentage of any new peaks (degradation products) that appear.
-
4. Data Analysis:
-
Assess the peak area of this compound at each time point to determine its degradation over time.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
If using a photodiode array detector, perform peak purity analysis to ensure the main peak is not co-eluting with any impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
References
Technical Support Center: Preventing Xanthopterin Hydrate Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Xanthopterin hydrate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
A1: Xanthopterin is a pteridine compound that has been shown to inhibit the proliferation of various cancer cell lines.[1] The hydrate form is often used in research due to its potentially improved water solubility compared to the anhydrous form.[2] However, Xanthopterin and its hydrate are generally poorly soluble in aqueous solutions like cell culture media.[2] This poor solubility is the primary reason for its tendency to precipitate, especially at higher concentrations or with changes in temperature and pH.
Q2: I observed a yellow precipitate in my cell culture medium after adding this compound. What are the likely causes?
A2: Several factors can contribute to the precipitation of this compound in your cell culture medium:
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Concentration Exceeding Solubility Limit: The most common cause is that the final concentration of this compound in the medium has surpassed its solubility limit under the specific experimental conditions (e.g., temperature, pH, and media composition).
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Improper Dissolution of Stock Solution: If the initial stock solution in DMSO is not fully dissolved, adding it to the aqueous cell culture medium can lead to immediate precipitation.
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Rapid pH or Temperature Changes: A sudden change in pH or temperature upon adding the this compound stock solution to the culture medium can decrease its solubility and cause it to precipitate.
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Interaction with Media Components: this compound may interact with components in the cell culture medium, such as salts or proteins, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A solubility of up to 4 mg/mL in DMSO has been reported, which can be facilitated by sonication and heating to 80°C.[3]
Q4: What is a typical working concentration for Xanthopterin in cell culture experiments?
A4: The effective concentration of Xanthopterin can vary depending on the cell line and the experimental objective. For example, the half-maximal inhibitory concentration (IC50) for Xanthopterin in MCF-7 breast cancer cells has been reported to be approximately 109 µM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q5: How can I minimize the final concentration of DMSO in my cell culture?
A5: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. To achieve this, you should prepare a highly concentrated stock solution of this compound in DMSO. This allows for the addition of a very small volume of the stock solution to a large volume of cell culture medium to reach the desired final concentration.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| Localized High Concentration | 1. Pre-warm the cell culture medium to 37°C. 2. While gently vortexing or swirling the medium, add the this compound stock solution drop-wise and slowly. This ensures rapid and even dispersion, preventing localized areas of high concentration that can trigger precipitation. |
| Incomplete Dissolution of Stock | 1. Ensure your this compound is completely dissolved in DMSO. 2. If necessary, gently warm the stock solution (up to 80°C) and sonicate to aid dissolution. 3. Visually inspect the stock solution for any particulate matter before use. |
| Temperature Shock | 1. Always pre-warm your cell culture medium to the experimental temperature (typically 37°C) before adding the DMSO stock solution. 2. Allow the this compound stock solution to reach room temperature before adding it to the warm medium. |
Issue 2: Precipitate Forms Over Time During Incubation
| Possible Cause | Troubleshooting Step |
| Concentration Above Long-Term Solubility | 1. The initial concentration may be too high for long-term stability in the complex environment of the cell culture medium. 2. Consider reducing the working concentration of this compound. 3. Perform a solubility assessment in your specific cell culture medium over the time course of your experiment. |
| pH Shift in Medium | 1. Ensure your cell culture medium is properly buffered for the incubator's CO2 concentration. 2. Monitor the pH of your medium throughout the experiment. |
| Interaction with Media Components | 1. If using a serum-containing medium, consider reducing the serum percentage if your cell line can tolerate it. 2. Alternatively, test the solubility of this compound in a serum-free version of your medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile, conical microcentrifuge tubes
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Vortex mixer
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Water bath or heat block (optional)
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Sonicator (optional)
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Sterile syringe filter (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 20.29 mM, which is equivalent to 4 mg/mL).
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Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, gently warm the tube to 80°C and sonicate for 5-10 minutes.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter suitable for use with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium over a defined period.
Materials:
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This compound stock solution in DMSO (from Protocol 1)
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Your specific cell culture medium (e.g., DMEM/F-12) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create a two-fold serial dilution starting from a high concentration (e.g., 500 µM) down to a low concentration (e.g., ~1 µM). Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%. Include a vehicle control with DMSO only.
-
Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect the solutions for any signs of precipitation (cloudiness, crystals) at regular intervals (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
For a more detailed analysis, take a small aliquot from each dilution at each time point and examine it under a microscope for the presence of crystals.
-
The highest concentration that remains clear throughout the experiment is the maximum soluble concentration under your specific conditions.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4 | 20.29 | Sonication and heating to 80°C are recommended for complete dissolution. |
Table 2: Example of a Solubility Assessment of this compound in Cell Culture Medium
| Concentration (µM) | Time 0h | Time 2h | Time 6h | Time 12h | Time 24h | Time 48h |
| 500 | Precipitate | Precipitate | Precipitate | Precipitate | Precipitate | Precipitate |
| 250 | Clear | Precipitate | Precipitate | Precipitate | Precipitate | Precipitate |
| 125 | Clear | Clear | Precipitate | Precipitate | Precipitate | Precipitate |
| 62.5 | Clear | Clear | Clear | Clear | Clear | Precipitate |
| 31.25 | Clear | Clear | Clear | Clear | Clear | Clear |
| ... | ... | ... | ... | ... | ... | ... |
| Vehicle Control | Clear | Clear | Clear | Clear | Clear | Clear |
(This is an illustrative example; results will vary depending on the specific medium and conditions.)
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for troubleshooting Xanthopterin precipitation.
Caption: Putative pathway for Xanthopterin-induced apoptosis.
References
- 1. Caspases in Cell Death, Inflammation, and Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of caspases and non-caspase proteases in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dosing with Pteridines in Breast Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pteridine compounds in breast cancer models.
Frequently Asked Questions (FAQs)
Q1: What are the most common pteridines studied in the context of breast cancer?
A1: Several pteridine derivatives are relevant in breast cancer research. Neopterin is often studied as a prognostic biomarker, with elevated levels in serum and urine associated with a poorer prognosis.[1][2][3][4] Tetrahydrobiopterin (BH4) and its precursor, sepiapterin, are investigated for their roles in modulating nitric oxide synthase (NOS) activity and cellular redox status.[5] Other pteridines like xanthopterin and isoxanthopterin are also examined as potential cancer biomarkers. Additionally, synthetic pteridine derivatives are being developed as potential anticancer agents.
Q2: Which breast cancer cell lines are commonly used for in vitro studies with pteridines?
A2: A range of breast cancer cell lines have been used to study the effects of pteridines, representing different subtypes of the disease. These include:
-
MCF-7: An estrogen receptor (ER)-positive cell line.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line.
-
MCF10A series (MCF10A, MCF10AT, MCF10CA1a): An isogenic, progressive series representing benign, premalignant, and malignant breast cancer, respectively.
Q3: What are typical starting concentrations for in vitro dosing of pteridines?
A3: Effective concentrations of pteridines can vary widely depending on the specific compound and the cell line. Based on published studies, here are some representative starting points:
-
Sepiapterin: Dosing has been reported around 8.43 µM in MCF10A-series cell lines.
-
Pterin: Concentrations around 12.26 µM have been used in MCF10A-series cells.
-
Folic Acid (as a precursor): Dosing can range from 100 to 250 mg/L.
-
Pterostilbene (a stilbenoid derivative sometimes grouped with pteridines): IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the range of 10-100 µM for various breast cancer cell lines.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What are some key signaling pathways affected by pteridines in breast cancer cells?
A4: Pteridines can modulate several critical signaling pathways in breast cancer cells:
-
Nitric Oxide (NO) Synthesis: Tetrahydrobiopterin (BH4) is an essential cofactor for nitric oxide synthases (NOS). Supplementing with BH4 or its precursor sepiapterin can "recouple" NOS to produce NO, which can have anti-tumor effects, rather than superoxide.
-
Redox Homeostasis and Apoptosis: Pteridines can influence the levels of reactive oxygen species (ROS). This can lead to the induction of apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and caspases.
-
Cell Proliferation and Survival Pathways: Some pteridine derivatives have been shown to affect major cancer-related signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Folate Metabolism: As pteridines are structurally related to folates, they can interfere with dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis.
Data Presentation: In Vitro Dosing of Pteridines
The following tables summarize quantitative data from various studies on the in vitro effects of pteridines and related compounds on breast cancer cell lines.
Table 1: Dosing Concentrations of Pteridines in Breast Cancer Cell Lines
| Compound | Cell Line(s) | Concentration | Duration | Observed Effect |
| Folic Acid | MCF10A, MCF10AT, MCF10CA1a | 100 - 250 mg/L | 4-5 days | Increased extracellular pteridine levels |
| Sepiapterin | MCF10A, MCF10AT, MCF10CA1a | 8.43 µM | 5 days | Metabolized to 6-biopterin |
| Pterin | MCF10A, MCF10AT, MCF10CA1a | 12.26 µM | 5 days | Converted to isoxanthopterin |
| Pterostilbene | MDA-MB-231, MCF-7 | ~10-12 µM (IC50) | Not specified | Anti-proliferative effects |
Table 2: IC50 Values of Pteridine Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | MCF-7 (µM) | MDA-MB-231 (µM) | Other Cell Lines (µM) |
| Pterostilbene | ~44.26 | ~63.59 | |
| Pterostilbene Analogue 2L | 11.73 | 10.39 | |
| β-nitrostyrene derivative | 0.81 ± 0.04 | 1.82 ± 0.05 | ZR75-1: 1.12 ± 0.06 |
Experimental Protocols
Protocol 1: Preparation of Pteridine Stock Solutions for Cell Culture
This protocol describes the general preparation of stock solutions for pteridine compounds. Note: Some pteridines, particularly reduced forms like tetrahydrobiopterin, are highly unstable and require special handling.
Materials:
-
Pteridine compound (e.g., Sepiapterin, Pterin)
-
Sterile, cell culture grade Dimethyl sulfoxide (DMSO) or 0.1 M NaOH
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of the pteridine compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (typically DMSO for most pteridines, or a small amount of 0.1 M NaOH for acidic pteridines before diluting with media or PBS) to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required for poorly soluble compounds.
-
(Optional) If sterility is a concern and the initial weighing was not performed in a sterile manner, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Cell Viability Assay (MTT) for Pteridine Treatment
This protocol outlines a standard MTT assay to assess the effect of a pteridine compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Pteridine stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other formazan solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pteridine stock solution in complete medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the pteridine dilutions. Include vehicle-only control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Pteridine Metabolism in Breast Cancer Cells
Caption: Pteridine biosynthetic pathways originating from GTP and Folic Acid in breast cancer cells.
Pteridine-Modulated Signaling in Breast Cancer
Caption: Pteridine derivatives impact on key signaling pathways in breast cancer.
Troubleshooting Guide
Problem 1: Low solubility of pteridine compound in aqueous media.
-
Possible Cause: Pteridines often have poor aqueous solubility due to their planar, heterocyclic structure.
-
Solution:
-
Prepare a high-concentration stock solution in an organic solvent: Use sterile DMSO to prepare a 10-50 mM stock solution.
-
Use a co-solvent system: Dissolve the compound in a minimal amount of DMSO first, then slowly add your aqueous buffer or medium while vortexing to prevent precipitation.
-
pH Adjustment: For pteridines with acidic or basic functional groups, adjusting the pH of the solution can increase solubility by forming a salt. For example, acidic pteridines can be dissolved in a small amount of dilute NaOH before final dilution.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.
-
Problem 2: Pteridine compound precipitates in the cell culture medium during the experiment.
-
Possible Causes:
-
The final concentration of the compound exceeds its solubility limit in the medium.
-
The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
Temperature changes are causing the compound to fall out of solution.
-
-
Solutions:
-
Check final concentration: Ensure that the final working concentration is below the solubility limit of the compound in your specific medium. You may need to perform a solubility test beforehand.
-
Maintain solvent concentration: Keep the final DMSO concentration consistent across all experiments, but do not exceed levels toxic to your cells (typically <0.5%).
-
Prepare fresh dilutions: Prepare working solutions fresh from the stock solution just before adding them to the cells. Avoid storing dilute aqueous solutions of pteridines.
-
Problem 3: Inconsistent or no observable effect of pteridine treatment on cells.
-
Possible Causes:
-
Compound Degradation: Reduced pteridines like tetrahydrobiopterin (BH4) are extremely unstable and rapidly oxidize in solution, rendering them inactive.
-
Incorrect Dosing: The concentration used may be too low to elicit a response.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the effects of the specific pteridine.
-
-
Solutions:
-
Stabilize Reduced Pteridines: For experiments with BH4, prepare solutions fresh immediately before use. Consider adding antioxidants like ascorbic acid (Vitamin C) to the medium to help stabilize BH4.
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective dose range.
-
Verify Compound Activity: Before a large experiment, test the activity of your pteridine stock on a sensitive, well-characterized cell line if possible.
-
Consider Treatment Duration: Some effects may only be apparent after longer incubation times. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Problem 4: Suspected interference of the pteridine compound with the MTT assay.
-
Possible Cause: Some pteridines, particularly those with antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan, leading to a false positive signal for cell viability.
-
Solutions:
-
Run a Cell-Free Control: In a 96-well plate, add your pteridine dilutions to cell-free medium. Add the MTT reagent and incubate as you would with cells. If the solution turns purple, your compound is interfering with the assay.
-
Use an Alternative Viability Assay: If interference is confirmed, switch to a different type of assay that does not rely on metabolic reduction. Options include:
-
SRB (Sulphorhodamine B) assay: Measures total protein content.
-
Trypan Blue Exclusion Assay: Counts viable cells based on membrane integrity.
-
ATP-based assays (e.g., CellTiter-Glo®): Measures cellular ATP levels.
-
-
References
Validation & Comparative
A Comparative Guide to the Cytotoxic Effects of Xanthopterin and Isoxanthopterin
For researchers and professionals in drug development, understanding the nuanced cytotoxic profiles of small molecules is paramount. This guide provides an objective comparison of Xanthopterin and Isoxanthopterin, two closely related pteridine compounds, focusing on their cytotoxic effects against cancer cells. The information presented herein is synthesized from published experimental data to facilitate informed decisions in research and development.
Quantitative Analysis of Cytotoxicity
The primary cytotoxic data available directly comparing Xanthopterin and Isoxanthopterin comes from a study on the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for both compounds using a metabolic activity assay.
Table 1: Comparative Cytotoxicity of Xanthopterin and Isoxanthopterin in MCF-7 Cells
| Compound | Cell Line | Assay | IC50 (µM) |
| Xanthopterin | MCF-7 | MTS | 109 ± 13 |
| Isoxanthopterin | MCF-7 | MTS | 103 ± 9 |
Data sourced from a study by Lord et al., 2005.[1][2]
The IC50 values for Xanthopterin and Isoxanthopterin are remarkably similar, suggesting comparable cytotoxic potency against MCF-7 cells under the tested conditions.[1][2] The study also investigated various mixtures of the two compounds and found no statistically significant differences in their combined cytotoxicity.[1]
Experimental Protocols
The following is a detailed methodology for the MTS assay, a common colorimetric method for assessing cell viability, based on the protocol used in the comparative study of Xanthopterin and Isoxanthopterin.
MTS Assay for Cell Viability
Objective: To determine the viability of cells after treatment with Xanthopterin or Isoxanthopterin by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Human breast adenocarcinoma cells (MCF-7)
-
Culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom tissue culture plates
-
Xanthopterin and Isoxanthopterin stock solutions
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Electron coupling reagent (e.g., phenazine ethosulfate - PES)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells during their exponential growth phase.
-
Perform a cell count and adjust the cell suspension to a density of 1 x 10⁵ cells/mL in the complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁴ cells/well).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Xanthopterin and Isoxanthopterin in the culture medium to achieve the desired final concentrations (e.g., ranging from 7.8 to 500 µM).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
For the negative control wells, add 100 µL of culture medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTS Reagent Incubation:
-
Prepare the MTS solution containing the electron coupling reagent (PES) according to the manufacturer's instructions.
-
Add 20 µL of the MTS/PES solution to each well.
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTS tetrazolium salt into a colored formazan product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizing Methodologies and Pathways
To better illustrate the experimental process and potential mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.
References
Validating RNA Synthesis Inhibition: A Comparative Analysis of Xanthopterin Hydrate and Other Key Inhibitors
For researchers, scientists, and drug development professionals, the accurate validation of RNA synthesis inhibition is a critical step in drug discovery and molecular biology research. This guide provides a comprehensive comparison of Xanthopterin hydrate with two well-established RNA synthesis inhibitors, Actinomycin D and Cordycepin. The information presented herein is supported by experimental data to aid in the selection of the most appropriate compound for specific research needs.
Executive Summary
The inhibition of RNA synthesis is a fundamental process in controlling gene expression and is a key target in the development of therapeutics for various diseases, including cancer. This guide evaluates the performance of this compound as an inhibitor of RNA synthesis and compares it with Actinomycin D and Cordycepin. While this compound has been shown to inhibit RNA synthesis, its specific mechanism and potency for this process are less characterized than the other two compounds. Actinomycin D is a potent, non-selective inhibitor that intercalates with DNA, while Cordycepin acts as a chain terminator and inhibits polyadenylation. The choice of inhibitor will depend on the specific experimental goals, such as the desired mechanism of action and the cellular context.
Comparison of RNA Synthesis Inhibitors
| Feature | This compound | Actinomycin D | Cordycepin |
| Mechanism of Action | Inhibition of RNA synthesis; specific mechanism not fully elucidated. | Intercalates into double-stranded DNA, preventing RNA polymerase progression.[1] | Acts as an adenosine analog, causing premature termination of RNA chains and inhibiting polyadenylation.[2][3] |
| Potency (IC50) | IC50 = 109 µM (for reduction of mitochondrial activity in MCF-7 cells).[4] A specific IC50 for RNA synthesis inhibition is not readily available. | Cytotoxicity IC50 values range from approximately 0.028 µg/mL to 1.09 µg/mL in various cancer cell lines.[5] Effective concentrations for transcription inhibition in cell culture are typically 1-5 µg/mL. | Cytotoxicity IC50 values vary by cell line: ~73-90 µM (leukemia), 92 µM (colon cancer), and ~200-400 µM (lung cancer). |
Mechanism of Action and Signaling Pathways
The mechanisms by which these compounds inhibit RNA synthesis are distinct. Actinomycin D physically obstructs the path of RNA polymerase, while Cordycepin is incorporated into the growing RNA chain, leading to its termination. The precise molecular target of this compound in the context of RNA synthesis inhibition requires further investigation.
Caption: Mechanisms of RNA synthesis inhibition.
Experimental Protocols
A common method to validate the inhibition of RNA synthesis is the radiolabeled nucleoside incorporation assay. This protocol provides a general framework for such an experiment.
Protocol: Measurement of RNA Synthesis Inhibition using [³H]-Uridine Incorporation
1. Cell Culture and Treatment: a. Plate cells at an appropriate density in a multi-well plate and culture overnight. b. Treat the cells with varying concentrations of the inhibitor (e.g., this compound, Actinomycin D, or Cordycepin) for a predetermined duration. Include a vehicle-only control.
2. Radiolabeling: a. Following inhibitor treatment, add [³H]-uridine to each well at a final concentration of 1-5 µCi/mL. b. Incubate the cells for 1-4 hours to allow for the incorporation of the radiolabel into newly synthesized RNA.
3. Cell Lysis and Precipitation: a. Aspirate the media and wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer (e.g., containing 0.5% SDS). c. Precipitate the macromolecules, including RNA, by adding ice-cold 10% trichloroacetic acid (TCA). d. Incubate on ice for 30 minutes.
4. Harvesting and Scintillation Counting: a. Harvest the precipitate onto glass fiber filters using a cell harvester. b. Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-uridine. c. Dry the filters and place them in scintillation vials with a suitable scintillation cocktail. d. Measure the radioactivity using a scintillation counter.
5. Data Analysis: a. The amount of incorporated [³H]-uridine is proportional to the rate of RNA synthesis. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for RNA synthesis inhibition assay.
Conclusion
This guide provides a comparative overview of this compound, Actinomycin D, and Cordycepin as inhibitors of RNA synthesis. While Actinomycin D and Cordycepin are well-characterized with established mechanisms and potency, further research is needed to fully elucidate the specific mechanism and inhibitory concentration of this compound for RNA synthesis. The provided experimental protocol offers a robust method for researchers to validate and quantify the RNA synthesis inhibition activity of these and other novel compounds. The choice of inhibitor should be guided by the specific requirements of the research, including the desired target and mechanism of inhibition.
References
A Comparative Guide to Pteridine Derivatives in Cancer Research: Xanthopterin Hydrate and Beyond
For Researchers, Scientists, and Drug Development Professionals
The diverse chemical scaffold of pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, has presented a fertile ground for the discovery of novel anti-cancer agents. This guide provides an objective comparison of xanthopterin hydrate against other notable pteridine derivatives—neopterin, biopterin, and the well-established chemotherapeutic, methotrexate—in the context of cancer research. We delve into their cytotoxic profiles, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of Pteridine Derivatives
The anti-proliferative activity of pteridine derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Citation(s) |
| This compound | MCF-7 (Breast) | 109 ± 13 | Not Specified | [1][2] |
| Methotrexate | HTC-116 (Colon) | 2300 | 12 | [3][4] |
| HTC-116 (Colon) | 370 | 24 | [3] | |
| HTC-116 (Colon) | 150 | 48 | ||
| A-549 (Lung) | >1000 (no effect) | 12, 24 | ||
| A-549 (Lung) | 100 | 48 | ||
| Daoy (Medulloblastoma) | ~0.01 | 144 | ||
| Saos-2 (Osteosarcoma) | ~0.01 | 144 | ||
| Neopterin | SK-Hep1 (Hepatocellular Carcinoma) | Proliferation decrease | Not Specified | |
| HuH-7, PLC/PRF/5, Hep-3B, SNU449 (Hepatocellular Carcinoma) | Resistant | Not Specified | ||
| Biopterin | Various Embryo and Melanoma Cell Lines | No influence on cell growth | Not Specified |
Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including incubation times and assay methods.
Mechanisms of Action and Signaling Pathways
Pteridine derivatives exhibit a range of anti-cancer mechanisms, from direct enzymatic inhibition to modulation of complex signaling cascades.
This compound: An Inhibitor of Cell Proliferation
Xanthopterin has been shown to inhibit the proliferation of various cancer cells, including prostate and breast cancer cell lines. While its precise intracellular signaling targets are still under investigation, its structural similarity to folate suggests a potential role in interfering with folate-dependent metabolic pathways essential for cell growth. It is also known to be a product of tetrahydrobiopterin degradation and has been reported to inhibit nitric oxide (NO) production.
Methotrexate: The Folate Antagonist
Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the regeneration of tetrahydrofolate (THF). By depleting THF, methotrexate disrupts the synthesis of purines and thymidylates, essential components of DNA and RNA, thereby halting cell division.
Tetrahydrobiopterin (BH4): A Modulator of Angiogenesis
Tetrahydrobiopterin (BH4), a derivative of biopterin, is an essential cofactor for endothelial nitric oxide synthase (eNOS). The BH4-eNOS axis plays a crucial role in tumor angiogenesis. Supplementation with BH4 has been shown to increase the activation of the PI3K/Akt pathway, leading to enhanced NO production and promoting endothelial cell proliferation, migration, and tube formation, which are key steps in angiogenesis.
Neopterin: An Immunomodulator in the Tumor Microenvironment
Neopterin is primarily a marker of cellular immune activation. Its production by macrophages is stimulated by interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response. Elevated neopterin levels are often associated with a pro-inflammatory tumor microenvironment and can have prognostic significance in various cancers. Rather than directly targeting cancer cell signaling, neopterin's role is intertwined with the complex immune landscape of the tumor.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these pteridine derivatives.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pteridine derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures a compound's ability to inhibit the enzymatic activity of DHFR by monitoring the oxidation of NADPH to NADP+.
Workflow:
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare solutions of recombinant human DHFR, NADPH, and dihydrofolate (DHF).
-
Assay Setup: In a UV-transparent 96-well plate, add the reaction buffer, DHFR enzyme, and NADPH to each well.
-
Compound Addition: Add serial dilutions of the test compounds (and methotrexate as a positive control) to the respective wells. Include a control well with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the DHF solution to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The pteridine scaffold offers a versatile platform for the development of anti-cancer agents with diverse mechanisms of action. While methotrexate remains a cornerstone of chemotherapy through its potent inhibition of DHFR, other derivatives like xanthopterin show promise as anti-proliferative agents, although their precise molecular targets require further elucidation. In contrast, neopterin and biopterin derivatives appear to exert their influence more indirectly, by modulating the tumor microenvironment and associated processes like angiogenesis.
This comparative guide highlights the multifaceted nature of pteridine derivatives in cancer research. Future investigations into the specific signaling pathways modulated by compounds like this compound will be crucial for unlocking their full therapeutic potential and for the rational design of next-generation pteridine-based cancer therapies. The provided experimental protocols offer a standardized framework for researchers to conduct comparative studies and contribute to this expanding field.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of xanthopterin and isoxanthopterin in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neopterin as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]
Xanthopterin Hydrate: A Comparative Analysis of its Effects on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Xanthopterin hydrate, a pteridine compound, and its effects on various cell lines. While direct comparative studies on a wide array of cell lines are limited, this document synthesizes available data and draws comparisons with related compounds to offer valuable insights for research and drug development.
Executive Summary
This compound has demonstrated inhibitory effects on the proliferation of several cancer cell lines, including breast, prostate, and kidney cancer cells. Its primary mechanism of action is suggested to be the inhibition of RNA synthesis, leading to cell growth arrest.[1] Data indicates that its cytotoxic effects are cell-line dependent and influenced by the proliferative state of the cells. This guide presents the available quantitative data, details experimental methodologies for key assays, and explores potential signaling pathways involved in its mechanism of action.
Comparative Cytotoxicity of this compound
Quantitative data on the cytotoxic effects of this compound is available for a limited number of cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values and qualitative observations. For a broader perspective, data on a related pteridine, Isoxanthopterin, is also included.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Observations | Alternative Compound | Alternative Compound IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 109 ± 13[2] | Dose-dependent reduction in cell viability.[2] | Isoxanthopterin | 103 ± 9[2] |
| PC-3 | Human Prostate Adenocarcinoma | Not Reported | Inhibition of cell growth in a concentration and time-dependent manner.[3] | Not Reported | Not Reported |
| Primary Renal Proximal Tubule Cells (RPTC) | Normal Rabbit Kidney | Not Reported | Inhibition of proliferation in the growth phase; relatively insensitive at confluence. | Not Reported | Not Reported |
| LLC-PK1 | Normal Pig Kidney Epithelial | Not Reported | Inhibition of proliferation in the growth phase; relatively insensitive at confluence. | Not Reported | Not Reported |
| Dunning R3327 AT-3 | Rat Prostate Tumor | Not Reported | In vitro exposure resulted in smaller tumors in vivo. | Not Reported | Not Reported |
Potential Mechanisms of Action
The primary mechanism attributed to this compound is the inhibition of RNA synthesis . This disruption of a fundamental cellular process can lead to the observed inhibition of cell proliferation. Furthermore, studies on related compounds, such as other pteridine derivatives and xanthones, suggest potential involvement in the induction of apoptosis and cell cycle arrest . While direct evidence for this compound is still emerging, these mechanisms represent plausible avenues for its anticancer effects.
Apoptosis Induction
Pteridine derivatives have been shown to induce apoptosis in various cancer cell lines. The process of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells.
Experimental Workflow: Apoptosis Detection by Annexin V and Propidium Iodide Staining
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Cell Cycle Arrest
Several natural compounds, including those with structures related to xanthopterin, have been shown to induce cell cycle arrest, primarily at the G1 or G2/M phases. This prevents cancer cells from progressing through the division cycle, thereby inhibiting tumor growth.
Logical Flow: Investigating Cell Cycle Arrest
Caption: Experimental procedure for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been fully elucidated, research on related compounds provides clues to potential targets. The MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways are frequently implicated in the anticancer effects of pteridine and xanthone derivatives. These pathways are crucial for regulating cell proliferation, survival, and apoptosis.
Hypothesized Signaling Pathway for Pteridine Derivatives
Caption: Potential signaling pathways that may be affected by this compound and related compounds.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Add varying concentrations of this compound to the wells and incubate for 24-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are apoptotic, and PI positive cells are necrotic or late-stage apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells with this compound for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound exhibits inhibitory effects on the proliferation of various cancer cell lines, with a proposed mechanism involving the inhibition of RNA synthesis. While comprehensive comparative data remains limited, the available information suggests a potential role for this compound in cancer research. Further studies are warranted to elucidate its precise mechanism of action, identify the specific signaling pathways involved, and evaluate its efficacy across a broader range of cancer cell types, as well as in in vivo models. The experimental protocols and comparative data presented in this guide provide a foundation for future investigations into the therapeutic potential of this compound.
References
A Comparative Guide to the Cross-Validation of Xanthopterin Hydrate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Xanthopterin hydrate, a pteridine derivative of significant interest in various biological studies. The selection of an appropriate quantification method is critical for obtaining accurate and reliable data. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Synchronous Fluorescence Spectroscopy, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis of Quantitative Methods
The performance of each quantification method is summarized in the table below, providing a clear comparison of their key validation parameters.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Synchronous Fluorescence Spectroscopy |
| Limit of Detection (LOD) | 0.041 - 2.9 ng/mL[1][2] | 7 - 360 pg/mL[3] | 0.94 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.3 µM[1] | Not explicitly stated for Xanthopterin | Not explicitly stated for Xanthopterin |
| Linearity (Correlation Coefficient) | R² > 0.997 | > 0.98 | Not explicitly stated for Xanthopterin |
| Recovery | Not explicitly stated for Xanthopterin | 88 - 112% | 88.0 - 103.8% |
| Precision (RSD%) | 0.55 - 14% | 0 - 6% | 2.09 - 7.06% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is a robust and widely used technique for the analysis of fluorescent compounds like Xanthopterin.
Sample Preparation:
Urine samples are subjected to an oxidation procedure, followed by filtration and dilution prior to injection.
Chromatographic Conditions:
-
Column: LiChrospher C8 RP column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and a phosphoric buffer (pH 7, 10mM).
-
Flow Rate: 0.5 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for Xanthopterin (e.g., excitation at 386 nm and emission at 456 nm).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of Xanthopterin in complex biological matrices.
Sample Preparation:
For urine samples, a simple "dilute-and-shoot" approach can be employed after an optional oxidation step with MnO₂, followed by filtration and direct dilution in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: LUNA amino column (2 x 150 mm, 3 µm).
-
Mobile Phase: Isocratic elution with 85% acetonitrile/0.1% formic acid and 15% 0.1% formic acid/10 mM ammonium formate.
-
Flow Rate: 400 µL/min.
-
Detection: Tandem mass spectrometry in negative ionization mode, with specific transitions for Xanthopterin monitored.
Synchronous Fluorescence Spectroscopy
This technique provides a simpler and more rapid analysis compared to chromatographic methods, as it often requires minimal sample preparation.
Sample Preparation:
Urine samples are simply filtered through a 0.45 µm membrane filter.
Spectroscopic Conditions:
-
Buffer: pH 8.5 KH₂PO₄-NaOH buffer solution.
-
Synchronous Fluorescence Scan: The excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) of 65 nm.
-
Detection Wavelength: The quantitative analysis for Xanthopterin is performed at a detection wavelength of 410 nm.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described quantification methods.
Caption: Workflow for Xanthopterin Quantification by HPLC with Fluorescence Detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isoxanthopterin vs. Xanthopterin: A Comparative Analysis of Cytotoxicity in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of isoxanthopterin and xanthopterin on the human breast adenocarcinoma cell line, MCF-7. The information presented is supported by experimental data from peer-reviewed literature and is intended to inform research and development in oncology.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of isoxanthopterin and xanthopterin on MCF-7 cells were evaluated by determining their half-maximal inhibitory concentrations (IC50). The data, summarized in the table below, is derived from a study by Guimarães et al. (2005) published in Cancer Letters.
| Compound | IC50 in MCF-7 Cells (µM) |
| Isoxanthopterin | 103 ± 9 |
| Xanthopterin | 109 ± 13 |
The IC50 values indicate that isoxanthopterin and xanthopterin exhibit comparable cytotoxic effects on MCF-7 cells, with isoxanthopterin being slightly more potent.[1] The study also investigated various ratios of the two compounds and found no statistically significant differences in the cytotoxicity of the mixtures.[1]
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of isoxanthopterin and xanthopterin in MCF-7 cells using a tetrazolium-based (MTS) assay, based on the methodology cited in the primary literature and standard cell culture techniques.
1. Cell Culture and Maintenance:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
2. Cytotoxicity Assay (MTS Assay):
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of isoxanthopterin and xanthopterin are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., ranging from 7.8 to 500 µM) in culture medium. The culture medium is removed from the wells and replaced with 100 µL of medium containing the respective compound concentrations. Control wells receive medium with the solvent at the same final concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Following incubation, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, in combination with an electron coupling reagent (e.g., phenazine ethosulfate), is added to each well.
-
Final Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are corrected by subtracting the background absorbance of wells containing medium only. The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The precise signaling pathways through which isoxanthopterin and xanthopterin exert their cytotoxic effects in MCF-7 cells have not been fully elucidated in the available scientific literature. However, cytotoxicity in cancer cells is often mediated through the induction of apoptosis (programmed cell death). The diagram below illustrates a generalized overview of the intrinsic and extrinsic apoptotic pathways, which are common mechanisms of cell death induced by cytotoxic agents. It is plausible that isoxanthopterin and xanthopterin may engage one or both of these pathways.
Further research is required to determine the specific molecular targets and signaling cascades affected by isoxanthopterin and xanthopterin in MCF-7 cells, which could involve the modulation of key proteins in these apoptotic pathways.
References
Differential Effects of Xanthopterin and Biopterin on Cell Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of xanthopterin and biopterin on cell growth, supported by experimental data. It details the methodologies of key experiments and visualizes the cellular signaling pathways involved.
Data Presentation: Quantitative Comparison of Xanthopterin and Biopterin Effects on Cell Growth
The differential effects of xanthopterin and biopterin on cell proliferation are summarized below. Xanthopterin generally exhibits anti-proliferative effects, particularly in cancer cell lines, while biopterin often shows little to no direct impact on cell growth. Its reduced form, tetrahydrobiopterin (BH4), however, is known to promote proliferation in specific cell types.
| Compound | Cell Line/Type | Concentration | Observed Effect | Reference |
| Xanthopterin | Primary Renal Proximal Tubule Cells (RPTC) & LLC-PK1 | Not specified | Inhibition of proliferation in growth phase | [1] |
| PC-3 (Human Prostate Cancer) | Concentration-dependent | Inhibition of growth | [1] | |
| Dunning R3327 AT-3 (Rat Prostate Cancer) | Not specified | In vitro exposure led to smaller tumors in vivo | [1] | |
| MCF-7 (Human Breast Cancer) | 109 ± 13 µM (IC50) | Inhibition of cell viability | ||
| Biopterin | Various Embryo and Melanoma Cell Lines | 10⁻⁶ M to 10⁻⁴ M | No influence on cell growth | |
| HuH-7 (Human Hepatocellular Carcinoma) | 10 µM and 50 µM | No significant effect on cell viability | ||
| Tetrahydrobiopterin (BH4) | Murine Erythroleukemia (MEL) Cells | Not specified | Required for proliferation | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM (Sepiapterin*) | ~20% increase in cell proliferation | ||
| T Cells | Not specified | Rate-limiting factor for proliferation |
Note: Sepiapterin is a precursor that is converted to BH4 within the cell.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability and Proliferation Assays (MTS and MTT)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding and Treatment:
-
Culture cells to be investigated in a T75 flask until they are approximately 80% confluent.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Prepare stock solutions of xanthopterin and biopterin in an appropriate solvent (e.g., DMSO or sterile PBS) and dilute them to the desired final concentrations in the cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of xanthopterin or biopterin. Include untreated control wells and solvent control wells.
-
Incubate the plate for the desired experimental time points (e.g., 24, 48, 72 hours).
2. MTS Assay Protocol:
-
Following the treatment period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
The amount of formazan product generated is proportional to the number of viable cells.
3. MTT Assay Protocol:
-
After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol with 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with xanthopterin or biopterin as described above for the desired time.
-
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the amount of DNA in each cell.
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the effect of xanthopterin on tumor growth in an animal model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., Dunning R3327 AT-3 rat prostate cancer cells) from culture.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the animals to a control group and a treatment group.
-
Administer xanthopterin (dissolved in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Tetrahydrobiopterin (BH4) promotes cell proliferation via the PI3K/Akt/eNOS pathway.
Caption: Xanthopterin inhibits cell growth, potentially through cell cycle arrest and apoptosis.
Caption: Workflow for assessing cell viability after pteridine treatment using MTS/MTT assays.
References
Investigating the Synergistic Potential of Xanthopterin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current landscape of research into the synergistic effects of xanthopterin with other compounds. While direct evidence of synergistic combinations involving xanthopterin is currently limited, this guide offers a comparative analysis of related compounds and methodologies to inform future investigations.
Xanthopterin in Combination Therapy: State of Research
Xanthopterin, a pteridine compound found in various biological systems, has been investigated for its standalone bioactivities, including potential anticancer effects. However, the exploration of its synergistic potential in combination with other therapeutic agents is still in its nascent stages. A notable study investigating the combined cytotoxic effects of xanthopterin and a structurally similar pteridine, isoxanthopterin, on MCF-7 human breast cancer cells found no statistically significant synergistic activity[1][2]. While certain ratios of the two compounds appeared slightly more cytotoxic, the overall findings did not confirm a synergistic relationship[1][2]. This underscores the need for broader screening of xanthopterin against a diverse range of compounds to identify potential synergistic partners.
Comparative Analysis: Synergistic Effects of Pteridine Analogs
Given the limited direct data on xanthopterin, it is informative to examine the well-documented synergistic effects of other pteridine derivatives, such as methotrexate. Methotrexate, a folic acid antagonist, is a cornerstone of combination chemotherapy for various cancers. Its synergistic interactions with other drugs are well-established and provide a framework for postulating similar potential for other pteridine compounds like xanthopterin.
Table 1: Examples of Synergistic Combinations with the Pteridine Analog, Methotrexate
| Combination | Cancer Type | Observed Synergistic Effect | Reference |
| Methotrexate + mTOR inhibitors | Acute Lymphoblastic Leukemia | Increased sensitivity of cancer cells to methotrexate, leading to durable remission in preclinical models. | N/A |
| Methotrexate + Total Phenolic Extracts of Citrus aurantium L. | Rheumatoid Arthritis (in rats) | Enhanced anti-inflammatory effects and reduced hepatotoxicity of methotrexate. | [3] |
Experimental Protocols for Assessing Synergy
To rigorously investigate the synergistic potential of xanthopterin, standardized experimental protocols are crucial. The following outlines a general methodology for screening and quantifying synergistic interactions between xanthopterin and other compounds.
Experimental Protocol: In Vitro Synergy Assessment
-
Cell Line Selection: Choose a panel of relevant cancer cell lines for screening.
-
Compound Preparation: Prepare stock solutions of xanthopterin and the test compounds in a suitable solvent, such as DMSO.
-
Cell Viability Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of xanthopterin and the test compound, both individually and in combination. Include a vehicle control.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
Assess cell viability using a standard method, such as the MTS or MTT assay.
-
-
Data Analysis:
-
Calculate the percentage of cell inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each compound individually.
-
Analyze the combination data using a synergy model, such as the Chou-Talalay method (Combination Index) or the Bliss Independence model.
-
Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Experimental workflow for in vitro synergy screening.
Potential Signaling Pathways for Synergistic Action
While the precise signaling pathways modulated by xanthopterin are not fully elucidated, insights can be drawn from its structural analogs. Methotrexate, for example, primarily acts by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is essential for DNA synthesis and cell proliferation. Synergistic effects with other drugs often arise from targeting complementary pathways or overcoming resistance mechanisms. Future research on xanthopterin could explore its effects on pathways commonly implicated in cancer cell survival and proliferation.
Inhibitory action of methotrexate on the folate pathway.
Future Directions and Conclusion
The investigation into the synergistic effects of xanthopterin is a promising yet underexplored area of research. While direct evidence is currently lacking, the established synergistic potential of other pteridine derivatives like methotrexate provides a strong rationale for further studies. High-throughput screening of xanthopterin in combination with a wide array of existing chemotherapeutic agents and targeted therapies is a critical next step. Elucidating the molecular targets and signaling pathways of xanthopterin will be instrumental in identifying rational synergistic combinations. The methodologies and comparative insights provided in this guide aim to facilitate and inspire future research that could unlock the full therapeutic potential of xanthopterin in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of xanthopterin and isoxanthopterin in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic enhancement and hepatoprotective effect of combination of total phenolic extracts of Citrus aurantium L. and methotrexate for treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Xanthopterin Hydrate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Xanthopterin hydrate, a pteridine compound utilized in laboratory research, notably for its role in inhibiting RNA synthesis and its effects on cell viability. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Essential Safety and Handling Precautions
This compound may cause skin, eye, and respiratory tract irritation. Ingestion may also be harmful. The toxicological properties of this substance have not been fully investigated. Therefore, it is imperative to handle this compound with care in a well-ventilated area, minimizing dust generation and accumulation.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment Specification | Standard |
| Eye Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand Protection | Appropriate protective gloves (e.g., nitrile). | - |
| Body Protection | Protective clothing to prevent skin exposure (e.g., lab coat). | - |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area. | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Occupational Exposure Limits
Currently, there are no established OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) for this compound.[1] Due to the lack of established exposure limits, all necessary precautions should be taken to minimize direct contact and inhalation.
Operational Plan for Handling this compound
A systematic approach to handling this compound ensures both safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to keep airborne concentrations low.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, thoroughly inspect all PPE for any damage.
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize the creation of dust when handling the solid form.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Keep the container tightly closed when not in use.[1]
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances.
-
For long-term storage of the powder, temperatures of -20°C are recommended.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect excess this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed, and appropriate waste container.
2. Spill Management:
-
In the event of a spill, clean it up immediately, observing all PPE precautions.
-
Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.
-
Avoid generating dust during cleanup.
-
Ensure adequate ventilation in the spill area.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.
Experimental Protocol: Cell Viability (MTS) Assay
The following is a detailed methodology for a cell viability assay using this compound on a human breast cancer cell line (MCF-7), as this is a cited application.
| Parameter | Value/Procedure |
| Cell Line | Human mammary carcinoma (MCF-7) |
| Assay | MTS assay for cell viability |
| Concentration Range | 7.8 to 500 µM |
| Incubation Time | 24 hours |
| Reported IC50 | 109 ± 13 µM |
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Following incubation, add the MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan by viable cells.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
